molecular formula C11H15NO2S2 B2616150 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

Cat. No.: B2616150
M. Wt: 257.4 g/mol
InChI Key: FCKSMEZVBFTODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is a useful research compound. Its molecular formula is C11H15NO2S2 and its molecular weight is 257.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c1-11(2,7-6-10(13)14)16-15-9-5-3-4-8-12-9/h3-5,8H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKSMEZVBFTODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)SSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Resistance: A Technical Guide to the Stability of Sterically Hindered Disulfide Bonds in Blood Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The disulfide bond remains a cornerstone of reversible bioconjugation, particularly in Antibody-Drug Conjugates (ADCs) and peptide therapeutics. Its utility relies on a concentration gradient: the bond must remain stable in the oxidative environment of blood plasma (low thiol concentration) yet cleave rapidly in the reductive cytosolic environment (high glutathione concentration).

However, "low thiol" does not mean "no thiol." Human plasma contains active nucleophiles—primarily Albumin (Cys34) and low-molecular-weight cysteine—that drive premature ligand release via thiol-disulfide exchange. This guide details the kinetic stabilization of disulfide bonds through steric hindrance (e.g., gem-dimethyl substitution), providing a mechanistic framework and validated protocols for assessing stability in drug development.

Mechanistic Foundations: The Kinetic Shield

To engineer stability, one must first understand the mode of failure. Disulfide cleavage in plasma is not a spontaneous hydrolysis; it is a nucleophilic substitution reaction (


).
The Geometry of Attack

The attacking thiolate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) must approach the disulfide bond (

) along a specific trajectory—approximately 180° relative to the leaving sulfur atom—to populate the

antibonding orbital. This forms a linear trisulfur transition state.

Steric Hindrance Strategy: By introducing bulky groups (e.g., methyl groups) on the carbon atoms adjacent to the disulfide (the


-carbon), we do not necessarily change the thermodynamic stability of the bond. Instead, we impose a kinetic barrier . The bulky groups physically occlude the necessary approach vector for the attacking thiolate, significantly raising the activation energy (

) of the exchange reaction.
Visualization: Steric Blocking of Thiol-Disulfide Exchange

The following diagram illustrates how gem-dimethyl substitution blocks the nucleophilic attack trajectory compared to an unhindered disulfide.

DisulfideMechanism cluster_0 Unhindered Disulfide (Unstable) cluster_1 Sterically Hindered Disulfide (Stable) U_Target R-CH2-S-S-CH2-R' U_Transition Linear Transition State [Accessible] U_Target->U_Transition U_Attack Attacking Thiolate (Cys34 / GSH) U_Attack->U_Target S_N2 Attack U_Result Premature Cleavage U_Transition->U_Result H_Target Gem-Dimethyl Linker R-C(Me)2-S-S-R' H_Result Intact Linker H_Target->H_Result Remains Stable H_Attack Attacking Thiolate (Blocked Trajectory) H_Barrier Steric Shield (Kinetic Barrier) H_Attack->H_Barrier Approach H_Barrier->H_Target Blocked

Caption: Comparative mechanism of thiol-disulfide exchange. Steric bulk (green pathway) prevents the formation of the linear transition state required for cleavage.

The Plasma Battlefield: Identifying the Enemy

In drug design, we often simplify plasma to "low GSH." While true (plasma GSH is ~2-5 µM vs. 1-10 mM intracellularly), this ignores the primary drivers of instability.

The Nucleophile Inventory
ComponentConcentration in PlasmaReactivity ProfileThreat Level
Albumin (HSA-Cys34) ~400 - 600 µMHigh. Cys34 is the most abundant free thiol in circulation. It acts as a "sink," exchanging with drug linkers.Critical
Small Molecule Cysteine ~8 - 11 µMModerate. More accessible than HSA but lower concentration.High
Glutathione (GSH) ~2 - 5 µMLow concentration in plasma.[1]Low (in plasma)

Expert Insight: For Antibody-Drug Conjugates (ADCs), the interaction with Albumin is the dominant instability pathway. A linker that is stable to GSH but unstable to HSA will fail in vivo.

Structural Engineering Strategies

The industry standard for modulating this stability relies on varying the degree of methylation at the


-carbon.
The "Goldilocks" Zone
  • Unhindered (0 Methyls): Rapidly cleaved in plasma. Useful only if the target turnover is extremely fast.

  • Mono-methyl (1 Methyl): Intermediate stability.[2]

  • Gem-dimethyl (2 Methyls): High stability in plasma, yet still cleavable by the massive molar excess of GSH inside the cell.

  • Trimethyl/Penicillamine: Extremely stable. May retard intracellular release too much, reducing potency.

Case Study: Maytansinoid Linkers (ImmunoGen) Research on maytansinoid ADCs (e.g., DM1 vs. DM4) demonstrated that adding two methyl groups (DM4) increased the plasma half-life significantly compared to the unhindered (DM1) variant, without compromising intracellular efficacy [1].

Experimental Protocol: Measuring Plasma Stability

Standard Operating Procedure (SOP)

Objective: Quantify the integrity of a disulfide-linked payload in human plasma over time using LC-MS.

Critical Control Point: The reaction must be "frozen" immediately at the sampling time. Simply freezing the plasma at -80°C is insufficient because thiol exchange can occur during the thawing process. You must alkylate free thiols immediately.

Reagents[1]
  • Matrix: Pooled Human Plasma (Lithium Heparin).

  • Quenching Agent: N-ethylmaleimide (NEM) or Iodoacetamide (IAM). Recommendation: NEM reacts faster at physiological pH.

  • Internal Standard (IS): Stable isotope-labeled analog of the payload.

Workflow Diagram

StabilityProtocol Start Test Compound (1-10 µM) Incubate Incubation 0, 1, 4, 24, 48, 96 hrs Start->Incubate Plasma Human Plasma (37°C) Plasma->Incubate Sampling Aliquot Sample Incubate->Sampling At Timepoints Quench CRITICAL STEP: Add 10mM NEM (Alkylate Free Thiols) Sampling->Quench Immediate Extract Protein Precipitation (Cold Acetonitrile + IS) Quench->Extract Centrifuge Centrifuge (10,000 x g, 10 min) Extract->Centrifuge Analysis LC-MS/MS Analysis (Monitor Intact Disulfide) Centrifuge->Analysis

Caption: Step-by-step workflow for plasma stability assessment. The NEM quenching step is non-negotiable for data integrity.

Detailed Methodology
  • Preparation: Spike the test compound into pre-warmed (37°C) human plasma to a final concentration of 1–10 µM. Ensure <1% DMSO content to avoid protein denaturation.

  • Incubation: Incubate in a water bath at 37°C.

  • Sampling: At defined time points (e.g., 0, 1, 4, 24, 48, 96 hours), remove an aliquot (e.g., 50 µL).

  • Quenching (The "Self-Validating" Step): Immediately add the aliquot to a tube containing a 10-fold molar excess of N-ethylmaleimide (NEM) in buffer.

    • Why: NEM rapidly alkylates all free thiols (HSA-SH, GSH, Cys), effectively removing the "attackers" from the equation. This preserves the ratio of intact disulfide to reduced species as it was at the exact moment of sampling [2].

  • Extraction: Add cold acetonitrile containing the Internal Standard to precipitate proteins. Centrifuge.

  • Analysis: Inject the supernatant onto a Reverse-Phase LC-MS/MS. Monitor the transition for the intact disulfide species.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life
    
    
    .

Comparative Data: Steric Impact

The following table summarizes the impact of steric hindrance on plasma stability for a typical payload (e.g., DM1/DM4 analogs) [1][3].

Linker TypeStructurePlasma

(Human)
Cytosolic Release (GSH)
Unhindered

< 24 HoursVery Fast
Mono-methyl

~ 2-3 DaysFast
Gem-dimethyl

> 10 Days Optimal
Trimethyl

> 14 DaysSlow (Potential Efficacy Loss)

Interpretation: The gem-dimethyl linker (as seen in DM4) represents the optimal trade-off. It survives the circulation time of an antibody (days) but is still cleaved when exposed to the millimolar concentrations of GSH in the cytosol.

References

  • Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Source: Bioconjugate Chemistry (ACS). URL:[Link]

  • Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. Source: Free Radical Biology and Medicine (NIH/PMC). URL:[Link]

  • Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Source: Chemical Science (RSC).[3] URL:[Link]

  • Mechanism of Thiolate-Disulfide Interchange Reactions in Biochemistry. Source: Molecules (MDPI). URL:[Link]

Sources

Thermodynamics & Kinetics of Pyridyl Disulfide Exchange: A Precision Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between pyridyl disulfides (PDS) and free thiols is a cornerstone of modern bioconjugation, serving as the mechanistic engine for reagents like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). Unlike standard disulfide exchanges which are equilibrium-driven and often sluggish, the PDS reaction is thermodynamically propelled by the irreversible tautomerization of the leaving group.

This guide analyzes the physicochemical driving forces of this reaction, provides a self-validating experimental protocol, and details the kinetic parameters required for reproducible antibody-drug conjugate (ADC) and protein engineering workflows.

The Thermodynamic Engine: Tautomerization as a Driving Force

The Mechanism

Standard thiol-disulfide exchange (e.g., between two cysteines) has an equilibrium constant (


) near unity (

), meaning the reaction is reversible and concentration-dependent. PDS reagents circumvent this limitation.

When a free thiol (Protein-SH) attacks the pyridyl disulfide, it displaces pyridine-2-thiol . This leaving group immediately undergoes a rapid proton transfer to form pyridine-2-thione .

The Tautomeric Equilibrium

The driving force of this reaction is the high thermodynamic stability of the thione tautomer compared to the thiol form.

  • Thiol Form (Less Stable): Aromatic pyridine ring with a sulfhydryl group.

  • Thione Form (Highly Stable): Loss of aromaticity in the ring is compensated by the strength of the amide-like (thioamide) resonance structure.

This tautomerization effectively removes the product from the equilibrium, driving the reaction to completion (


).
Mechanistic Visualization

The following diagram illustrates the nucleophilic attack and the critical tautomeric shift that renders the reaction quasi-irreversible under non-reducing conditions.

PDS_Mechanism Reactants Protein-SH (Nucleophile) TS Transition State (Trigonal Bipyramidal) Reactants->TS Attack (RS-) PDS Pyridyl Disulfide (Electrophile) PDS->TS Product Mixed Disulfide (Conjugate) TS->Product Exchange LeavingGroup Pyridine-2-thiol (Unstable) TS->LeavingGroup Release Thione Pyridine-2-thione (Stable Byproduct) Abs @ 343 nm LeavingGroup->Thione Rapid Tautomerization (Driving Force)

Figure 1: Reaction mechanism showing the nucleophilic attack by the thiolate anion and the thermodynamic sink provided by the tautomerization of the leaving group.

Kinetic Considerations & pH Dependence[1]

The Role of the Thiolate Anion

The reaction kinetics are governed by the ionization state of the free thiol. The actual nucleophile is the thiolate anion (


), not the protonated thiol (

).
  • Optimal pH: 7.0 – 8.0.[1]

  • Reaction Rate: At pH 8.0, the reaction is often complete within 15–30 minutes. At pH 4.5, the concentration of

    
     is negligible, halting the reaction. This pH-switchability allows for controlled sequential conjugations.
    
Leaving Group Quantification

The release of pyridine-2-thione is stoichiometric. This molecule possesses a unique spectral signature with an absorbance maximum at 343 nm , which allows for real-time kinetic monitoring.

ParameterValueNotes

343 nmIn aqueous buffers (PBS/Tris)
Extinction Coefficient (

)

Essential for calculating molar ratios
Reaction Time 15–60 minDependent on steric accessibility
Reversibility CleavableDTT or TCEP will reduce the bond

Experimental Protocol: Self-Validating Conjugation

This protocol describes the conjugation of an SPDP-modified molecule to a cysteine-containing protein. It includes a built-in validation step using the 343 nm absorbance shift.

Materials
  • Buffer: PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5). Note: EDTA is critical to prevent metal-catalyzed oxidation of free thiols.

  • Reagent: SPDP (dissolved in DMSO).

  • Protein: Cysteine-containing protein (reduced).[2]

Step-by-Step Workflow
  • Baseline Measurement: Measure the absorbance of the protein solution at 280 nm (

    
    ) and 343 nm (
    
    
    
    ). The
    
    
    should be near zero.
  • Reaction Initiation: Add the SPDP reagent (typically 5–10 fold molar excess) to the protein solution.

  • Real-Time Monitoring (The Validation Step):

    • Place the cuvette in the spectrophotometer.

    • Monitor

      
       over time.[3][4]
      
    • Success Criteria: The absorbance will rise rapidly and then plateau. If the absorbance continues to drift linearly, the reaction is not complete, or precipitation is occurring (scattering).

  • Quantification: Calculate the molar ratio of substitution using the plateau value of

    
    .
    
    
    
    
    
    
  • Purification: Remove excess reagents via size-exclusion chromatography (desalting column) or dialysis.

Workflow Diagram

Protocol_Workflow Start Start: Protein + Buffer (pH 7.5 + EDTA) Add_SPDP Add SPDP Reagent (Dissolved in DMSO) Start->Add_SPDP Monitor Monitor A343nm (Real-time Kinetics) Add_SPDP->Monitor Decision Has A343 plateaued? Monitor->Decision Decision->Monitor No (Wait) Calc Calculate Substitution Using ε = 8080 Decision->Calc Yes Purify Purify Conjugate (Remove excess 2-thione) Calc->Purify

Figure 2: Operational workflow for SPDP conjugation, emphasizing the critical decision point based on the 343 nm absorbance plateau.

Troubleshooting & Optimization

Common Pitfalls
  • Oxidation of Thiols: If the reaction yield is low, the protein thiols may have oxidized to disulfides (dimers) before reacting. Solution: Pre-treat with TCEP, then remove TCEP before adding PDS (unless using SPDP, which reacts with amines first).

  • Solvent Effects: The extinction coefficient of pyridine-2-thione varies slightly in organic solvents. If performing the reaction in high % DMSO or DMF, the

    
     may shift to 375 nm. For aqueous conjugations, stick to 343 nm.
    
  • Hydrolysis: The NHS-ester end of SPDP is susceptible to hydrolysis.[1] Dissolve SPDP in dry DMSO immediately before use.

Comparison of Thiol-Reactive Chemistries
FeaturePyridyl Disulfide (PDS)MaleimideIodoacetyl
Reversibility Yes (Cleavable with DTT)No (Permanent Thioether)No (Permanent Thioether)
Specificity High for -SHHigh (pH < 8.0)High (pH < 9.[5][6]0)
Stability Stable in solutionRing hydrolysis can occurLight sensitive
Monitoring Built-in (Release of 2-thione) Requires external assayRequires external assay

References

  • Thermo Fisher Scientific. SPDP Crosslinkers User Guide. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for extinction coefficients and protocols).
  • Creative Biolabs. SPDP NHS Ester Heterobifunctional Crosslinker Product Guide.[7] Retrieved from

  • Interchim. SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional Cross-linkers Technical Sheet. Retrieved from

  • ResearchGate. Pyridine-2-thione release assay upon reaction of free thiols. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Protein Conjugation using 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Protein Modification

In the landscape of bioconjugation, the covalent attachment of molecules to proteins is a cornerstone technique for the development of therapeutics, diagnostics, and research tools. The choice of linker is paramount to the success of these conjugates, dictating not only the efficiency of the conjugation but also the stability and biological activity of the final product. 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is a heterobifunctional crosslinker that offers a strategic approach to protein modification. Its architecture, featuring a carboxylic acid and a pyridyl disulfide moiety, allows for a controlled, two-step conjugation process. This reagent is particularly valuable for creating reducible disulfide linkages, which can be cleaved under specific biological conditions, such as the reductive environment within a cell.[1][2] This application note provides a detailed protocol for the conjugation of this reagent to proteins, along with methods for characterization and stability assessment, aimed at researchers, scientists, and drug development professionals.

Principle of the Reaction: A Two-Step Strategy for Controlled Conjugation

The conjugation of this compound to a protein is a two-step process that leverages the distinct reactivity of its two functional groups. This sequential approach minimizes undesirable side reactions, such as intramolecular crosslinking or polymerization.[3]

Step 1: Activation of the Carboxylic Acid and Amine Coupling. The carboxylic acid group of the linker is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4][5] This reaction forms a semi-stable NHS ester intermediate. This activated linker is then reacted with the protein, where it forms a stable amide bond with the primary amines of lysine residues on the protein surface.

Step 2: Thiol-Disulfide Exchange. The second step involves the reaction of the newly introduced pyridyl disulfide group on the protein with a thiol-containing molecule of interest (e.g., a peptide, a small molecule drug, or a reporter molecule). This reaction proceeds via a thiol-disulfide exchange, forming a new disulfide bond between the protein and the molecule of interest, and releasing pyridine-2-thione.[6] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[6]

Visualizing the Conjugation Pathway

The following diagram illustrates the two-step conjugation workflow.

Conjugation_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Thiol-Disulfide Exchange Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Modified_Protein Protein-Linker Conjugate Activated_Linker->Modified_Protein Amine Coupling Protein Protein (-NH2) Protein->Modified_Protein Thiol_Molecule Thiol-containing Molecule (-SH) Final_Conjugate Protein-S-S-Molecule Modified_Protein->Final_Conjugate Thiol_Molecule->Final_Conjugate Disulfide Exchange Byproduct Pyridine-2-thione Final_Conjugate->Byproduct

Caption: A two-step workflow for protein conjugation.

Detailed Experimental Protocol

This protocol outlines the general procedure for conjugating this compound to a protein containing accessible lysine residues, followed by conjugation to a thiol-containing molecule.

Materials and Reagents
  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Thiol-containing molecule of interest

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol: Step 1 - Modification of the Protein with the Linker
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Protein Preparation:

    • Dissolve the protein in Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with Reaction Buffer using a desalting column.

  • Activation of the Linker:

    • In a separate tube, add the desired molar excess of the linker stock solution to the Activation Buffer.

    • Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Modified Protein:

    • Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

Protocol: Step 2 - Conjugation to the Thiol-Containing Molecule
  • Reaction Setup:

    • To the purified, linker-modified protein, add a 2 to 10-fold molar excess of the thiol-containing molecule.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (Molar extinction coefficient ≈ 8,080 M⁻¹cm⁻¹).

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from excess thiol-containing molecule and pyridine-2-thione using a desalting column or dialysis against a suitable storage buffer.

Characterization of the Protein Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final conjugate.

Quantification of Linker Incorporation (Degree of Labeling)

The degree of labeling (DOL), or the number of linker molecules conjugated per protein, can be determined spectrophotometrically.

  • Measure Protein Concentration: Determine the concentration of the modified protein using a standard protein assay (e.g., BCA assay) or by measuring its absorbance at 280 nm.

  • Measure Pyridine-2-thione Release: Before the second conjugation step, a small aliquot of the linker-modified protein can be treated with an excess of a reducing agent like dithiothreitol (DTT). The released pyridine-2-thione is then quantified by measuring the absorbance at 343 nm.

  • Calculate DOL: The DOL is calculated using the following formula:

    DOL = (A₃₄₃ / 8,080) / (Protein Concentration in M)

Analysis of the Final Conjugate

A combination of chromatographic and mass spectrometric techniques is recommended for a comprehensive analysis of the final conjugate.[7]

Technique Purpose Information Obtained
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-protein ratio distribution.[8]Provides a profile of the different drug-loaded species (e.g., 0, 2, 4, 6, or 8 drugs per antibody).[9][10]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity and homogeneity of the conjugate.[7][11]Can separate different conjugated species and identify impurities. Often coupled with mass spectrometry.
Mass Spectrometry (MS) To confirm the identity and mass of the conjugate.Provides the precise molecular weight of the conjugate, confirming the successful attachment of the linker and the molecule of interest.

Assessing the Stability of the Disulfide Linkage

The stability of the disulfide bond is a critical attribute, especially for therapeutic conjugates.[12][13]

In Vitro Plasma Stability Assay
  • Incubation: Incubate the purified protein conjugate in human or animal plasma at 37°C over a time course (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the samples by HIC or RP-HPLC to monitor for any changes in the drug-to-protein ratio, which would indicate cleavage of the disulfide bond.[12]

  • Data Interpretation: A stable conjugate will show minimal change in its chromatographic profile over time.

Conclusion: A Versatile Tool for Bioconjugation

This compound provides a robust and controllable method for protein conjugation. The two-step protocol, combined with rigorous characterization, enables the production of well-defined and stable protein conjugates. The reducible disulfide linkage offers the advantage of creating stimuli-responsive systems, making this reagent a valuable tool in the development of targeted therapies and advanced diagnostic agents. The principles and protocols outlined in this application note provide a solid foundation for researchers to successfully implement this versatile crosslinker in their work.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Ocean NanoTech. Retrieved February 7, 2026, from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved February 7, 2026, from [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? (2022, September 4). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography. (1998). PubMed. Retrieved February 7, 2026, from [Link]

  • Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved February 7, 2026, from [Link]

  • RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. (2016, May 31). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. (2016, August 22). Nature. Retrieved February 7, 2026, from [Link]

  • Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Disulfide Bonds and Protein Folding. (1995). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (1994). Springer. Retrieved February 7, 2026, from [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015, July 31). American Pharmaceutical Review. Retrieved February 7, 2026, from [Link]

  • Role of Disulfide Bonds in Stabilizing the Conformation of Selected Enzymes—An Approach Based on Divergence Entropy Applied to the Structure of Hydrophobic Core in Proteins. (2020). MDPI. Retrieved February 7, 2026, from [Link]

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (1994). ResearchGate. Retrieved February 7, 2026, from [Link]

  • RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell Free Expression System. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. (2020, November 25). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions. (2022, March 14). NIH. Retrieved February 7, 2026, from [Link]

  • Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. (2022, September 27). UCL Discovery. Retrieved February 7, 2026, from [Link]

Sources

Surface functionalization of gold nanoparticles using pyridyl disulfide acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Surface Functionalization of Gold Nanoparticles using Pyridyl Disulfide (PDS) Linkers

Executive Summary

In drug development, the "black box" nature of nanoparticle surface chemistry is a primary failure point. Traditional conjugation methods (e.g., EDC/NHS coupling or physical adsorption) often lack real-time feedback on reaction efficiency.

This guide details the use of Pyridyl Disulfide (PDS) functionalization as a superior alternative. Unlike simple thiols, PDS linkers provide a stoichiometric leaving group (pyridine-2-thione) upon reaction with a thiolated payload. This allows for the precise, spectroscopic quantification of drug loading density without destroying the sample—a critical requirement for CMC (Chemistry, Manufacturing, and Controls) in regulatory filings.

The Chemistry: Mechanism of Action

The core utility of PDS chemistry lies in the Thiol-Disulfide Exchange .[1]

  • Surface Activation: Gold nanoparticles (AuNPs) are coated with a linker containing a distal PDS group (e.g., Lipoic Acid-PEG-PDS). The Lipoic Acid anchors bidentately to the gold surface (high stability), exposing the PDS group to the solvent.

  • The "Self-Validating" Reaction: When a thiolated molecule (Drug-SH) is introduced, it attacks the disulfide bond of the PDS group.

  • Signal Generation: The reaction releases pyridine-2-thione (2-TP) , a byproduct that absorbs strongly at 343 nm . The concentration of released 2-TP is molar-equivalent to the number of drug molecules conjugated.

Mechanism Diagram

PDS_Mechanism AuNP_Citrate AuNP (Citrate) AuNP_PDS AuNP-PDS (Activated Surface) AuNP_Citrate->AuNP_PDS Ligand Exchange Linker Lipoic-PEG-PDS Linker->AuNP_PDS AuNP_Drug AuNP-Drug Conjugate (Final Product) AuNP_PDS->AuNP_Drug Disulfide Exchange Signal Pyridine-2-thione (Abs @ 343 nm) AuNP_PDS->Signal Byproduct Release Drug_SH Thiolated Payload (Drug-SH) Drug_SH->AuNP_Drug

Figure 1: The PDS conjugation workflow. The release of Pyridine-2-thione serves as an in-situ reporter of reaction success.

Protocol 1: Synthesis of PDS-Activated Gold Nanoparticles

Objective: Create a stable, PDS-terminated gold colloid ready for bioconjugation. Pre-requisite: Citrate-capped AuNPs (standard Turkevich synthesis).

Materials:

  • Citrate-capped AuNPs (e.g., 20 nm, OD ~1.0).

  • Linker: Lipoic Acid-PEG(n)-PDS (Recommended over simple Thiol-PDS for enhanced colloidal stability).

  • Buffer: 10 mM Phosphate Buffer (PB), pH 7.4 (Avoid primary amines like Tris if using NHS esters downstream, though fine for PDS).

  • Solvent: Ethanol or DMSO (for linker solubilization).

Step-by-Step Methodology:

  • Linker Preparation: Dissolve the Lipoic-PEG-PDS linker in a minimal amount of Ethanol or DMSO.

    • Expert Insight: Aim for a 3000:1 molar excess of linker to AuNP. This high ratio drives the equilibrium to displace the weak citrate ions completely.

  • Exchange Reaction: Add the linker solution dropwise to the AuNP suspension under vigorous stirring.

    • Tween-20 Addition: Add Tween-20 to a final concentration of 0.01% (v/v) to prevent aggregation during the exchange process.

  • Incubation: Stir at room temperature for 4–12 hours. Overnight is preferred to ensure a dense monolayer packing.

  • Purification (Critical Step):

    • Centrifuge the particles (e.g., 12,000 x g for 20 mins for 20 nm NPs).

    • Remove the supernatant carefully.

    • Resuspend in fresh PB (pH 7.4).

    • Repeat 3 times.

    • Why? You MUST remove all unbound PDS linker. Any free linker remaining in solution will react with your drug in the next step, generating a "false positive" 343 nm signal that does not represent surface binding.

Protocol 2: "Self-Validating" Bioconjugation & Quantification

Objective: Conjugate a thiolated biomolecule and quantify the loading density.

Materials:

  • PDS-activated AuNPs (from Protocol 1).

  • Thiolated Payload (Peptide-SH, Antibody-SH, or Small Molecule-SH).[2]

  • TCEP (Tris(2-carboxyethyl)phosphine): To reduce disulfide dimers in the payload before reaction.

Step-by-Step Methodology:

  • Payload Reduction:

    • If your payload exists as a dimer (e.g., R-S-S-R), incubate with stoichiometric TCEP for 30 mins.

    • Expert Warning: Do NOT use DTT (Dithiothreitol) unless you plan to purify the payload via a desalting column immediately. DTT is a potent dithiol that will strip the PDS ligands off the gold surface, destroying your particle stability. TCEP is safer but purification is still best practice.

  • Conjugation Reaction:

    • Mix the reduced Payload-SH with the PDS-AuNPs.

    • Incubate for 1–2 hours at room temperature.

  • Separation:

    • Centrifuge the sample to pellet the AuNPs.

    • Collect the Supernatant. Do not discard! The signal is in the liquid, not on the pellet.

  • Quantification (UV-Vis):

    • Measure the absorbance of the supernatant at 343 nm .

    • Use the supernatant from the last wash of Protocol 1 as your blank/baseline to correct for any background.

Data Analysis: Calculating Ligand Density

Use the Beer-Lambert Law to calculate the concentration of released pyridine-2-thione (2-TP), which equals the concentration of conjugated drug.



Parameters:

  • 
    : Absorbance at 343 nm (baseline corrected).
    
  • 
    : Extinction coefficient of pyridine-2-thione = 
    
    
    
    [1, 2].
  • 
    : Path length (usually 1 cm).
    

Ligand Density Calculation Table:

ParameterFormulaDescription
Molar Conc. of Conjugated Drug (

)

Molar concentration in the reaction volume.
Total Molecules Conjugated (

)


= Avogadro's number (

).
Nanoparticle Conc. (

)
Derived from

Use

for your specific AuNP size (e.g.,

for 20nm).
Ligands Per Particle (

)

The average number of drug molecules per AuNP.

Troubleshooting & Expert Insights

Common Failure Modes
  • False High Signal: Caused by insufficient washing of the PDS-AuNPs before adding the drug. Free PDS linker reacts with the drug, releasing 2-TP that isn't surface-associated.

    • Fix: Perform an extra wash step in Protocol 1.

  • No Signal (343 nm):

    • Cause 1: Payload thiols are oxidized (dimerized). Fix: Ensure TCEP reduction.

    • Cause 2:[3] Steric hindrance.[4][5] If the PDS linker is short (e.g., C6) and the drug is large (e.g., Antibody), the reaction may be blocked. Fix: Use a PEGylated linker (PEG-2000 or PEG-5000) to extend the reactive site away from the dense gold surface [3].

  • Particle Aggregation:

    • PDS ligands are often hydrophobic (due to the pyridine ring).

    • Fix: Always use PEGylated PDS linkers (e.g., Lipoic-PEG-PDS) rather than simple alkyl-PDS to maintain solubility in aqueous buffers.

Stability Note

PDS-functionalized surfaces are sensitive to reduction.[1][2] Avoid buffers containing high concentrations of DTT or mercaptoethanol during storage, as these will cleave the payload [4].

References

  • Reaction Mechanism & Extinction Coefficients

    • Title: Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins.[2]

    • Source: Bioconjug
    • URL:[Link]

  • PDS Chemistry Review

    • Title: Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials.[1]

    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

  • Ligand Density Quantification

    • Title: Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma-Mass Spectrometry.
    • Source: Analytical Chemistry (via PMC/NIH).
    • URL:[Link]

  • General Bioconjugation Techniques

    • Title: Bioconjugate Techniques (3rd Edition) - Greg T. Hermanson.
    • Source: Academic Press.
    • URL:[Link]

Sources

Application Notes and Protocols for the Reaction of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid with Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiol-Disulfide Exchange in Bioconjugation

The selective and controlled formation of covalent bonds between molecules is the cornerstone of bioconjugation, a field with profound implications in drug development, diagnostics, and fundamental biological research. Among the various chemical strategies employed, the thiol-disulfide exchange reaction stands out for its specificity, efficiency, and, most notably, its reversibility under specific biological conditions. This application note provides a detailed guide to the reaction of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid with cysteine, a versatile cleavable linker widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic agents.

The pyridyl disulfide moiety is a highly reactive functional group that readily undergoes a disulfide exchange with a free thiol, such as the sulfhydryl group of a cysteine residue. This reaction is characterized by the formation of a new, stable disulfide bond and the release of a chromophoric byproduct, pyridine-2-thione, which allows for convenient real-time monitoring of the reaction progress. The resulting disulfide linkage is stable in systemic circulation but is susceptible to cleavage by intracellular reducing agents like glutathione, enabling the targeted release of a payload within the cell.[1][2][3]

This document, intended for researchers and professionals in drug development, will delve into the mechanistic underpinnings of this reaction, provide optimized protocols for its execution, and offer insights into the critical parameters that govern its success.

Reaction Mechanism and Key Principles

The reaction proceeds via a nucleophilic attack of the cysteine's thiolate anion on one of the sulfur atoms of the pyridyl disulfide group in this compound. This concerted process results in the formation of a new disulfide bond between the cysteine residue and the linker, with the concomitant release of pyridine-2-thione.

G cluster_reactants Reactants cluster_products Products Cys Cysteine-Peptide-SH Conjugate Cysteine-Peptide-S-S-Linker Cys->Conjugate PDS This compound PDS->Conjugate Thione Pyridine-2-thione PDS->Thione

The rate-determining step of this thiol-disulfide exchange is influenced by several factors, most critically the pH of the reaction medium. The nucleophilic species is the thiolate anion (R-S⁻), and therefore, the reaction rate is significantly enhanced at a pH above the pKa of the cysteine's sulfhydryl group (typically around 8.5).[4] However, to minimize side reactions such as disulfide scrambling, especially in the context of antibodies with multiple cysteine residues, careful optimization of the pH is paramount.[5]

Critical Reaction Parameters and Optimization

The success of the conjugation reaction hinges on the precise control of several experimental parameters. The following table summarizes the key conditions and their rationale.

ParameterRecommended RangeRationale and Expert Insights
pH 7.0 - 8.0A slightly basic pH ensures a sufficient concentration of the nucleophilic thiolate anion from the cysteine residue, accelerating the reaction. While higher pH values further increase the thiolate concentration, they also elevate the risk of disulfide bond scrambling and other side reactions. A pH of 7.4 is often a good starting point, mimicking physiological conditions.[6][7]
Temperature 4 - 25 °C (Room Temperature)The reaction proceeds efficiently at room temperature. Lower temperatures (4 °C) can be employed to slow down the reaction and potentially minimize side reactions, especially for sensitive biomolecules.
Molar Ratio (Pyridyl Disulfide:Cysteine) 1.5:1 to 5:1A slight to moderate excess of the pyridyl disulfide reagent is recommended to drive the reaction to completion. The optimal ratio is sequence-dependent and should be determined empirically. A 3-fold excess is a common starting point.[8]
Solvent Aqueous buffers (e.g., PBS, Tris-HCl) with or without organic co-solvents (e.g., DMF, DMSO)The choice of solvent depends on the solubility of the reactants. For many peptides and proteins, aqueous buffers are sufficient. If the pyridyl disulfide linker has poor aqueous solubility, a small percentage of an organic co-solvent can be added. Ensure the co-solvent is compatible with the biomolecule's stability.
Reaction Time 1 - 24 hoursThe reaction progress should be monitored by UV-Vis spectroscopy. The reaction is often complete within a few hours, but longer reaction times may be necessary depending on the specific reactants and conditions. In some cases, reactions have been reported to proceed for up to 48 hours to ensure completion.[9]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Cysteine-Containing Peptide

This protocol provides a general workflow for the conjugation of this compound to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4

  • Organic Co-solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

Step-by-Step Procedure:

  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has been lyophilized from a buffer containing reducing agents, ensure they are removed prior to the reaction, for example, by size-exclusion chromatography.

    • Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the peptide solution, add the desired molar excess of the this compound stock solution. The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to maintain the stability of the peptide.

    • Incubate the reaction mixture at room temperature with gentle stirring, protected from light.

  • Monitoring the Reaction:

    • Periodically, take an aliquot of the reaction mixture and measure the absorbance at 343 nm. The release of pyridine-2-thione (ε₃₄₃ = 8,080 M⁻¹cm⁻¹) indicates the progress of the reaction.[10]

    • The reaction can also be monitored by RP-HPLC to observe the formation of the product and the disappearance of the starting peptide.

  • Quenching the Reaction:

    • Once the reaction is complete (as determined by UV-Vis or HPLC), add a 5-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted pyridyl disulfide reagent.

  • Purification of the Conjugate:

    • Purify the reaction mixture by RP-HPLC using a C18 column. A typical gradient would be from 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile) to a higher concentration of Solvent B over 30-60 minutes.[11]

    • Collect the fractions containing the desired conjugate, confirm the identity by mass spectrometry, and lyophilize.

G start Start prep_peptide Prepare Peptide Solution (1-5 mg/mL in Reaction Buffer) start->prep_peptide prep_linker Prepare Linker Stock Solution (10-20 mM in DMF/DMSO) start->prep_linker react Combine Reactants (Linker in molar excess) prep_peptide->react prep_linker->react incubate Incubate at Room Temperature (Protected from light) react->incubate monitor Monitor Reaction (UV-Vis at 343 nm or HPLC) incubate->monitor quench Quench Reaction (Excess N-acetylcysteine) monitor->quench purify Purify by RP-HPLC quench->purify analyze Analyze and Lyophilize (Mass Spectrometry) purify->analyze end End analyze->end

Data Analysis and Characterization

1. Spectrophotometric Quantification:

The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance at 343 nm

  • ε is the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹)[10]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of pyridine-2-thione in M

The concentration of the formed conjugate is equivalent to the concentration of the released pyridine-2-thione, assuming a 1:1 stoichiometry.

2. Chromatographic and Mass Spectrometric Analysis:

  • RP-HPLC: This is the primary tool for assessing the purity of the final conjugate and for separating it from unreacted starting materials and byproducts.[11]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final conjugate, verifying the successful coupling of the linker to the peptide.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive cysteine (oxidized to a disulfide) - Low pH - Insufficient excess of pyridyl disulfide reagent- Pre-treat the peptide with a reducing agent (e.g., TCEP) and remove it before the reaction. - Increase the pH of the reaction buffer (up to 8.0). - Increase the molar excess of the pyridyl disulfide reagent.
Formation of Side Products (e.g., Homodimers) - Disulfide scrambling at high pH - Oxidation of free thiols- Perform the reaction at a lower pH (e.g., 7.0-7.4). - Degas the reaction buffer to remove dissolved oxygen. - Work quickly and keep the reaction mixture protected from light.
Precipitation of Reactants - Poor solubility of the pyridyl disulfide linker or the peptide in the reaction buffer- Increase the percentage of organic co-solvent (up to 20%, if the biomolecule is stable). - Try a different co-solvent (e.g., acetonitrile). - Decrease the concentration of the reactants.

Conclusion

The reaction between this compound and cysteine is a robust and highly efficient method for the site-specific conjugation of molecules to cysteine-containing peptides and proteins. By carefully controlling the reaction parameters, particularly the pH, researchers can achieve high yields of the desired conjugate while minimizing side reactions. The ability to monitor the reaction in real-time and the cleavable nature of the resulting disulfide bond make this chemistry an invaluable tool in the development of next-generation targeted therapeutics and research probes.

References

  • ResearchGate. Thiol-disulfide exchange mechanism. [Link]

  • Pujals, E., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 75. [Link]

  • Wang, L., et al. (2022). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Science Advances, 8(48), eadd4921. [Link]

  • ResearchGate. Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. [Link]

  • Stephan, J. P., et al. (2017). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Nature Biotechnology, 35(8), 751–758. [Link]

  • Roy, D., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(47), 7427-7446. [Link]

  • Zhang, Q., et al. (2017). Pyridyl disulfide reaction chemistry: an efficient strategy toward redox-responsive cyclic peptide–polymer conjugates. Polymer Chemistry, 8(3), 506-514. [Link]

  • Formaggio, F., et al. (2001). 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. Bioorganic & Medicinal Chemistry Letters, 11(13), 1667-1670. [Link]

  • Liu-Shin, L., et al. (2018). Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. mAbs, 10(8), 1262–1272. [Link]

  • Amblard, F., et al. (2012). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters, 53(32), 4165-4168. [Link]

  • Szajli, B., et al. (1958). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 80(23), 6336–6339. [Link]

  • Liu-Shin, L., et al. (2018). Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. mAbs, 10(8), 1252-1261. [Link]

  • ResearchGate. Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. [Link]

  • Hull, E. A. (2016). Antibody Conjugates via Disulfide Bridging. UCL Discovery. [Link]

  • Semantic Scholar. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. [Link]

  • Hojo, H., et al. (2017). 3-Nitro-2-pyridinesulfenyl-mediated Solid-phase Disulfide Ligation in the Synthesis of Disulfide Bond-containing Cyclic Peptides. Chemistry Letters, 46(10), 1474-1477. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • Lammens, A., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1349–1353. [Link]

  • Nandi, S., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem, 21(20), 2910-2914. [Link]

  • ResearchGate. What are other methods except RP-HLPC to purify peptides?. [Link]

  • Jones, M. W., et al. (2012). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 23(6), 1137–1146. [Link]

  • Maruani, A., et al. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 13(40), 11894-11900. [Link]

  • UCL Discovery. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. [Link]

  • Morgan, C. E., et al. (2023). Development of Substrate-Directed Activity-Based Probes via Disulfide-Trapping for Site-Specific Interrogation of Nucleosomal Deubiquitination. Journal of the American Chemical Society, 145(4), 2464–2474. [Link]

  • Wikipedia. Bioconjugation. [Link]

Sources

Solid-phase peptide synthesis (SPPS) using pyridyl disulfide building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Pyridyl Disulfide (PDS) Peptides

Executive Summary

The incorporation of pyridyl disulfide (PDS) moieties—specifically the 2-pyridyldithio group—into synthetic peptides is a cornerstone strategy for bioconjugation. Unlike permanent thioethers (formed via maleimides), PDS linkers create reversible disulfide bridges via thiol-disulfide exchange. This reversibility is critical for intracellular drug delivery (e.g., Antibody-Drug Conjugates releasing payloads in the reductive cytosol) and for synthesizing Peptide-Oligonucleotide Conjugates (POCs).

This guide details the precision synthesis of PDS-peptides using two primary building blocks: Fmoc-Cys(Pys)-OH (for direct amino acid incorporation) and SPDP (for N-terminal functionalization).

Strategic Constraints & Chemical Logic

To ensure the integrity of the PDS group, the standard Fmoc-SPPS workflow must be modified. The PDS moiety is an "activated disulfide"—it is electrophilic and prone to reduction or nucleophilic attack.

The "No-Thiol" Mandate
  • The Problem: Standard cleavage cocktails (e.g., Reagent K) contain thiols like Ethanedithiol (EDT) or Thioanisole to scavenge carbocations. These reagents will immediately reduce the PDS group, destroying the functionality.

  • The Solution: You must use Triisopropylsilane (TIPS) as the primary scavenger. TIPS effectively quenches trityl and butyl cations without reducing the disulfide bond.

Base Sensitivity
  • The Problem: Disulfides can undergo

    
    -elimination or exchange in the presence of strong bases or prolonged exposure to secondary amines (piperidine).
    
  • The Solution: When using Fmoc-Cys(Pys)-OH internally, minimize piperidine exposure times (e.g., 2 x 5 min instead of 2 x 10 min). Ideally, introduce the PDS moiety at the N-terminus (via SPDP or Cys(Pys)) as the final step to avoid subsequent base treatments.

Materials & Building Blocks

ReagentStructure / DescriptionPrimary Application
Fmoc-Cys(Pys)-OH Fmoc-S-(2-pyridylthio)-L-cysteineDirect incorporation of PDS at any position (N-term preferred).
SPDP Acid 3-(2-pyridyldithio)propanoic acidN-terminal functionalization via amide coupling.[1]
TIPS TriisopropylsilaneNon-thiol scavenger for cleavage.
Rink Amide Resin Polystyrene or PEG-PSGenerates C-terminal amides; stable to TFA.
Coupling Reagents DIC/Oxyma or HATU/DIPEAStandard activation; compatible with PDS.

Experimental Protocols

Protocol A: N-Terminal Functionalization with SPDP (Recommended)

Best for: Converting a standard peptide into an activated disulfide probe.

Workflow:

  • Peptide Assembly: Synthesize the peptide sequence using standard Fmoc/tBu protocols on Rink Amide resin. Do not remove the final Fmoc group yet.

  • Final Deprotection: Remove the N-terminal Fmoc with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • SPDP Coupling:

    • Dissolve SPDP Acid (3 eq relative to resin loading) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to activate.

    • Add solution to the resin and shake for 1–2 hours at Room Temperature (RT).

    • Note: The NHS-ester of SPDP (commercial solution reagent) can also be used, but the acid form coupled with HATU is often more efficient on solid phase.

  • Washing: Wash resin with DMF (5x) and DCM (5x). Dry under nitrogen.

Protocol B: Direct Incorporation of Fmoc-Cys(Pys)-OH

Best for: Placing the disulfide handle at a specific internal position.

  • Coupling:

    • Use Fmoc-Cys(Pys)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Coupling time: 60 min.

    • Avoid: HATU/DIPEA is acceptable, but prolonged exposure to DIPEA (base) should be minimized.

  • Subsequent Deprotections (Critical):

    • For all subsequent amino acids, use a modified deprotection cocktail: 20% Piperidine + 0.1M HOBt in DMF.

    • Reason: HOBt suppresses aspartimide formation and potential racemization/elimination adjacent to the sensitive Cys(Pys). Keep deprotection times short (2 x 3 min).

Protocol C: Cleavage & Isolation (The "Golden Rule")

This step applies to BOTH Protocol A and B.

  • Preparation: Ensure the resin is washed thoroughly with DCM and dried.

  • Cocktail Preparation: Prepare Reagent B (Modified) :

    • TFA: 95%

    • TIPS: 2.5%

    • Water: 2.5%

    • WARNING: Do NOT add EDT, DTT, or Thioanisole.

  • Reaction: Add cocktail to resin. Shake for 2–3 hours at RT.

  • Precipitation: Filter the resin. Drop the filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.

  • Purification: Dissolve pellet in Water/Acetonitrile (0.1% TFA). Purify via RP-HPLC.

    • QC Note: PDS-peptides are stable in acidic HPLC buffers. Avoid basic buffers (ammonium bicarbonate) during purification.

Mechanism of Action & Visualization

The utility of PDS peptides lies in the Thiol-Disulfide Exchange . The Pyridyl-Thione (Py=S) is a stable, non-reactive leaving group that drives the reaction forward.

G Peptide PDS-Peptide (Activated) Intermediate Transition State Peptide->Intermediate + Target-SH Target Target Thiol (Drug/Oligo-SH) Target->Intermediate Conjugate Final Conjugate (Peptide-S-S-Target) Intermediate->Conjugate Exchange Byproduct Pyridine-2-thione (Leaving Group) Intermediate->Byproduct Release

Figure 1: Mechanism of Thiol-Disulfide Exchange. The PDS-peptide reacts with a free thiol on the payload, releasing inert pyridine-2-thione.

Quality Control & Troubleshooting

IssueObservation (LC-MS)Root CauseSolution
Loss of PDS Mass = Expected - 109 Da (Loss of S-Py)Reduction by scavengers during cleavage.Switch to TFA/TIPS/H2O. Ensure no EDT/DTT was used in the lab glassware.
Dimerization Mass = (Peptide x 2) - 2 DaDisulfide scrambling during synthesis (high pH).Use Protocol A (add PDS last). If internal, reduce piperidine time.
Adducts Mass + 56 Da (tBu adduct)Incomplete scavenging of tBu cations.Increase TIPS to 5% or add 2.5% Phenol (non-reducing).

Application Case: Peptide-Oligonucleotide Conjugation

PDS-peptides are ideal for conjugating to thiolated DNA/RNA (e.g., siRNA for gene silencing).

  • Oligonucleotide Prep: Synthesize Oligo with a 5'-Thiol Modifier C6 S-S (disulfide protected). Reduce the oligo with TCEP or DTT to generate free -SH. Purify via NAP-10 column to remove reducing agent (Critical!).

  • Conjugation: Mix PDS-Peptide (5 eq) with Thiol-Oligo (1 eq) in PBS (pH 7.5).

  • Monitoring: The reaction releases Pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm (Extinction coefficient:

    
    ).
    
  • Result: A clean disulfide-linked conjugate.

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Heterobifunctional Crosslinkers.

  • Van Hoecke, et al. (2019). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles. Bioconjugate Chemistry.[3] Available at: [Link]

Sources

Application Note: Preparation of Cleavable PEGylation Reagents (mPEG-SS-NHS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical synthesis, purification, and validation of mPEG-SS-NHS (Methoxy Polyethylene Glycol-Disulfide-N-Hydroxysuccinimide), a "gold standard" cleavable PEGylation reagent. Unlike stable PEG linkers that can sterically hinder cellular uptake or endosomal escape, disulfide-linked PEGs exploit the intracellular glutathione (GSH) gradient to detach the PEG shell upon cell entry. This protocol utilizes a modular Thiol-Disulfide Exchange strategy, ensuring high yield and preventing the formation of non-cleavable thioether byproducts.

Introduction: The "PEG Dilemma" and the GSH Solution

PEGylation improves drug solubility and circulation time but often creates a "PEG Dilemma": the same steric shield that protects the drug from the immune system also prevents it from interacting with target cells or escaping endosomes.

The Solution: A stimuli-responsive linker. The disulfide bond (


) is stable in the extracellular environment (GSH ~2–20 μM) but is rapidly cleaved in the cytosol (GSH ~2–10 mM). This concentration gradient acts as a biological switch, stripping the PEG layer only after the drug carrier has reached the target intracellular compartment.
Mechanism of Action

The following diagram illustrates the biological rationale for using disulfide linkers in drug delivery.

GSH_Mechanism cluster_blood Extracellular / Blood Stream (Oxidative Environment) cluster_cell Intracellular Cytosol (Reductive Environment) Drug_PEG Drug-S-S-PEG (Intact Conjugate) Drug_Free Active Drug-SH Drug_PEG->Drug_Free Endocytosis & Disulfide Reduction PEG_Free HS-PEG (Cleaved) Drug_PEG->PEG_Free GSH_Low GSH: 2-20 μM GSH_High GSH: 2-10 mM GSH_High->Drug_Free Reduces Linker

Figure 1: The glutathione (GSH) concentration gradient triggers the release of the active drug payload specifically within the cell.

Strategic Synthesis Design

To prepare high-purity mPEG-SS-NHS , we avoid direct oxidation of two thiols, which leads to homodimers (PEG-SS-PEG). Instead, we employ a Heterobifunctional Route using Pyridyl Disulfide activation.

Target Reagent: mPEG-SS-NHS (5 kDa) Precursor: mPEG-SH (Methoxy PEG Thiol)

Synthetic Pathway Overview
  • Activation: React mPEG-SH with excess 2,2'-dithiodipyridine to form mPEG-SS-Py .

  • Exchange: React mPEG-SS-Py with 3-Mercaptopropionic acid to introduce the carboxyl group (mPEG-SS-COOH ).

  • Functionalization: Activate the carboxyl group with NHS/EDC to create mPEG-SS-NHS .

Synthesis_Workflow Start Starting Material: mPEG-SH Step1 Step 1: Activation + 2,2'-Dithiodipyridine (Excess) Start->Step1 Inter1 Intermediate 1: mPEG-S-S-Py (Pyridyl Disulfide) Step1->Inter1 Release 2-Thiopyridone Step2 Step 2: Thiol-Disulfide Exchange + 3-Mercaptopropionic Acid Inter1->Step2 Inter2 Intermediate 2: mPEG-S-S-COOH (Carboxyl PEG) Step2->Inter2 Release 2-Thiopyridone Step3 Step 3: NHS Activation + NHS + EDC Inter2->Step3 Final Final Product: mPEG-S-S-NHS Ester Step3->Final

Figure 2: Step-wise synthetic route for mPEG-SS-NHS preventing homodimer formation.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • mPEG-SH (MW 2000 or 5000 Da, PDI < 1.05)

  • 2,2'-Dithiodipyridine (Aldrithiol-2)

  • 3-Mercaptopropionic acid (3-MPA)

  • N-Hydroxysuccinimide (NHS) [1][2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Diethyl Ether (anhydrous).

  • Buffers: PBS pH 7.4, Acetate Buffer pH 5.0.

Protocol 1: Synthesis of mPEG-SS-Py (Activated Intermediate)

Rationale: Using excess Aldrithiol-2 drives the reaction to completion and prevents mPEG-SS-mPEG dimer formation.

  • Dissolution: Dissolve 1.0 g of mPEG-SH (0.2 mmol) in 10 mL of anhydrous Methanol.

  • Reaction: Add 2,2'-dithiodipyridine (0.22 g, 1.0 mmol, 5 eq ) to the solution.

  • Incubation: Stir at room temperature (RT) for 4 hours under nitrogen atmosphere.

  • Monitoring: Monitor reaction by TLC or UV-Vis (release of 2-thiopyridone absorbs at 343 nm).

  • Purification (Precipitation):

    • Concentrate the solution to ~2 mL using a rotary evaporator.

    • Add the concentrate dropwise into 50 mL of ice-cold Diethyl Ether under vigorous stirring.

    • Collect the white precipitate by filtration.

    • Redissolve in DCM and re-precipitate in Diethyl Ether (Repeat 2x to remove excess Aldrithiol).

  • Drying: Dry under vacuum. Yield should be >90%.

Protocol 2: Conversion to mPEG-SS-COOH

Rationale: Thiol-disulfide exchange replaces the pyridine leaving group with the carboxylic acid linker.

  • Dissolution: Dissolve mPEG-SS-Py (from Protocol 1) in 10 mL Methanol/PBS (1:1 v/v) purged with nitrogen.

  • Exchange: Add 3-Mercaptopropionic acid (excess, 5 eq).

  • Incubation: Stir for 2 hours at RT.

  • Purification:

    • Dialyze the reaction mixture against distilled water (MWCO 1000 Da) for 24 hours to remove free pyridine and excess 3-MPA.

    • Lyophilize the dialyzed solution to obtain mPEG-SS-COOH as a white powder.

Protocol 3: Activation to mPEG-SS-NHS

Rationale: Creating the active ester for amine conjugation.

  • Dissolution: Dissolve mPEG-SS-COOH (0.5 g) in 5 mL anhydrous DCM.

  • Activation: Add NHS (2 eq) and EDC (2 eq).

  • Reaction: Stir at RT for 12–24 hours under dry nitrogen.

  • Purification (Critical):

    • Precipitate in ice-cold Diethyl Ether (as in Protocol 1).

    • Wash the pellet with diethyl ether to remove urea byproducts and unreacted NHS.

    • Note: Do not dialyze NHS esters in water as they will hydrolyze.

  • Storage: Store at -20°C under Argon/Nitrogen with desiccant.

Quality Control & Validation (Self-Validating Systems)

Trustworthiness in chemical biology requires verifying both the structure and the function (cleavability).

Structural Validation (1H-NMR)

Dissolve product in


. Look for diagnostic peak shifts:
  • PEG Backbone: Strong singlet at ~3.6 ppm.

  • Methoxy Terminus: Singlet at ~3.38 ppm.

  • NHS Ester: Succinimide ring protons appear as a singlet at ~2.8 ppm.

  • Linker Protons: Triplets at ~2.9 ppm (

    
     adjacent to disulfide).
    
Functional Validation: The "Reducibility Test"

This test confirms the disulfide bond is intact and cleavable.

  • Baseline: Measure GPC (Gel Permeation Chromatography) of the mPEG-SS-NHS.

  • Reduction: Incubate a sample with 10 mM DTT (Dithiothreitol) for 30 minutes at 37°C.

  • Measurement: Run GPC again.

  • Result: You should observe a shift in retention time or change in molecular weight distribution corresponding to the cleavage of the linker (if coupled to a large entity) or simply the release of the 3-MPA fragment (harder to see on GPC, easier on HPLC).

    • Alternative (Ellman's Test): Treat mPEG-SS-NHS with DTT, remove DTT via desalting column, then assay for free thiols using Ellman's Reagent. A positive signal indicates successful cleavage.

Purity Assay: Ellman's Test for Free Thiols

Before using the reagent, ensure no unreacted mPEG-SH remains.

  • Dissolve mPEG-SS-NHS in Phosphate Buffer (pH 8.0).

  • Add Ellman's Reagent (DTNB).[3][4][5]

  • Expectation: Solution should remain colorless . Yellow color indicates free thiols (incomplete oxidation/synthesis).

Summary of QC Parameters:

ParameterMethodAcceptance Criteria
Identity 1H-NMRPeaks at 3.6 (PEG), 2.8 (NHS), 2.9 (Linker)
Purity GPC / HPLC> 95% Main Peak
Free Thiol Ellman's AssayNegative (Colorless)
Cleavability DTT + HPLCShift in peak after reduction
NHS Activity Hydrolysis AssayHalf-life consistent with NHS esters

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield of NHS Ester Hydrolysis during workupUse anhydrous solvents; minimize exposure to air; precipitate immediately in ether.
Dimer Formation (PEG-SS-PEG) Insufficient Pyridyl DisulfideUse >5 eq of 2,2'-dithiodipyridine in Step 1.
Incomplete Cleavage Steric hindranceIncrease DTT concentration or temperature; ensure pH is > 7.0 for reduction.
Yellow Product Trapped 2-thiopyridonePerform additional ether precipitations or dialysis steps.

References

  • Mechanism of GSH Gradient: Estrela, J. M., Ortega, A., & Obrador, E. (2006). Glutathione in cancer biology and therapy.[6] Critical Reviews in Clinical Laboratory Sciences.

  • Disulfide Linker Chemistry: Saito, G., Swanson, J. A., & Lee, K. D. (2003).[7] Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities.[8] Advanced Drug Delivery Reviews.

  • PEGylation Protocols & Purification: Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials.

  • Ellman's Assay Protocol: Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide.

  • Synthesis of Pyridyl Disulfide PEG: Nobs, L., et al. (2004). Poly(lactic acid) nanoparticles modified with tumor-targeting ligands for intracellular delivery. Journal of Pharmaceutical Sciences. (Describes PEG-SS-Py intermediates).

Sources

Application Note: Functionalizing Liposomes with 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid (MPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for functionalizing liposomes using 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (referred to herein as MPPA ). Unlike standard straight-chain linkers (e.g., SPDP), MPPA incorporates a gem-dimethyl group adjacent to the disulfide bond. This structural modification introduces steric hindrance , significantly increasing the stability of the disulfide bond in the systemic circulation (resisting reduction by plasma albumin and cysteine) while retaining cleavage capability in the highly reducing cytosolic environment (high glutathione).

This protocol is designed for researchers requiring high-fidelity targeting where premature ligand detachment must be minimized.

Scientific Mechanism & Rationale

The "Steric Shield" Advantage

Standard pyridyl disulfide linkers often suffer from premature cleavage in the bloodstream due to thiol-disulfide exchange with plasma proteins. MPPA mitigates this via the 4-methyl-4... substitution. The methyl groups act as a physical shield, blocking the approach of bulky reducing agents in the blood, but allowing the smaller intracellular glutathione (GSH) to access and cleave the bond after endocytosis.

Reaction Pathway

The functionalization occurs in two phases:[1]

  • Lipid Activation: The carboxylic acid of MPPA is coupled to an amine-functionalized lipid (e.g., DSPE-PEG-NH2) to create a "Ready-to-Click" lipid anchor.

  • Ligand Conjugation: A thiolated ligand (Antibody, Peptide, or RNA) reacts with the pyridyl disulfide, releasing pyridine-2-thione as a leaving group.

Workflow Visualization

MPPA_Workflow MPPA MPPA Linker (Carboxyl + Hindered S-S) ActivatedLipid Activated Lipid (DSPE-PEG-MPPA) MPPA->ActivatedLipid EDC/NHS Coupling Lipid Amine-Lipid (DSPE-PEG-NH2) Lipid->ActivatedLipid Liposome Pre-formed Liposome (Containing Activated Lipid) ActivatedLipid->Liposome Extrusion Final Functionalized Liposome (Stable Disulfide Link) Liposome->Final Thiol Exchange pH 7.4 Byproduct Pyridine-2-thione (Abs @ 343nm) Liposome->Byproduct Released during Conjugation Ligand Thiolated Ligand (Ab-SH / Peptide-SH) Ligand->Final

Figure 1: Step-by-step workflow from linker synthesis to final ligand conjugation. The release of Pyridine-2-thione serves as a built-in sensor for reaction progress.

Materials & Equipment

CategoryItemSpecifications/Notes
Reagents MPPA LinkerThis compound
Lipid AnchorDSPE-PEG(2000)-Amine (or similar amine-lipid)
Activation AgentsEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
Buffer A (Reaction)PBS pH 7.4, EDTA 1 mM (Degassed is critical)
Buffer B (Storage)HEPES pH 7.4, 10% Sucrose (Cryoprotectant)
Equipment UV-Vis SpectrophotometerCapable of measuring at 343 nm
ExtruderWith 100 nm polycarbonate membranes
PurificationSize Exclusion Chromatography (Sepharose CL-4B) or Dialysis cassettes (20k MWCO)

Experimental Protocols

Phase 1: Synthesis of MPPA-Lipid Conjugate (Pre-Functionalization)

Note: While post-insertion is possible, synthesizing the MPPA-lipid first ensures 100% incorporation efficiency and easier purification.

  • Activation: Dissolve MPPA (10 µmol) in dry DMSO (500 µL). Add EDC (15 µmol) and NHS (15 µmol). Incubate for 30 minutes at Room Temperature (RT) to form the NHS-ester.

  • Coupling: Dissolve DSPE-PEG-NH2 (2 µmol) in Chloroform/Methanol (2:1 v/v) containing Triethylamine (5 µmol).

  • Reaction: Add the activated MPPA solution to the lipid solution. Stir for 4 hours at RT under Argon.

  • Purification: Precipitate the lipid by adding cold diethyl ether. Centrifuge (10,000 x g, 10 min), discard supernatant (containing excess MPPA), and re-dissolve the pellet in Chloroform. Repeat precipitation 2x.

  • Validation: Dry a small aliquot and run mass spectrometry (MALDI-TOF) to confirm the mass shift (+ ~239 Da for the MPPA addition).

Phase 2: Liposome Formulation
  • Lipid Mixing: Combine base lipids (e.g., HSPC:Cholesterol 55:40 mol%) and the synthesized DSPE-PEG-MPPA (5 mol%) in chloroform.

  • Drying: Evaporate solvent under nitrogen flow to form a thin lipid film. Desiccate overnight to remove trace solvent.

  • Hydration: Hydrate the film with Buffer A (PBS/EDTA) at 60°C (or above the transition temperature of your lipids) for 1 hour. Final lipid concentration: 10–20 mg/mL.

  • Sizing: Extrude through 100 nm polycarbonate membranes (11 passes) to create Large Unilamellar Vesicles (LUVs).

Phase 3: Ligand Conjugation (The "Click" Step)

Critical: The ligand must contain a free thiol (-SH). If using an antibody, reduce hinge disulfides with TCEP or introduce thiols via Traut’s Reagent.

  • Preparation: Dilute liposomes to 5 mg/mL in Buffer A (degassed).

  • Reaction: Add the thiolated ligand to the liposomes.

    • Ratio: Use 0.5 to 1.0 mol ligand per mol of surface MPPA groups.

    • Conditions: Incubate overnight at 4°C or 4 hours at RT under inert atmosphere (N2/Ar). Oxygen can re-oxidize thiols, stopping the reaction.

  • Monitoring (Self-Validation): As the reaction proceeds, pyridine-2-thione is released. It turns the solution slightly yellow.

    • Measure Absorbance at 343 nm .

    • Use the extinction coefficient

      
       to calculate the exact concentration of bonds formed.
      
  • Termination: (Optional) Add Cysteine (1 mM) to quench remaining unreacted MPPA groups if necessary.

Quality Control & Validation

Calculation of Conjugation Efficiency

The release of pyridine-2-thione is stoichiometric. For every ligand attached, one thione molecule is released.



QC Table
ParameterMethodAcceptance Criteria
Liposome Size DLS (Dynamic Light Scattering)100 ± 20 nm, PDI < 0.1
Zeta Potential ELS (Electrophoretic Light Scattering)Neutral to slightly negative (-10 to -30 mV)
Ligand Density UV-Vis (343 nm) / Protein Assay (BCA)20–50 ligands per liposome (typical)
Free Ligand SEC-HPLC< 5% Unbound ligand

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield Oxidized Ligand ThiolsTreat ligand with TCEP beads immediately before reaction. Ensure buffers are degassed.
Liposome Aggregation Ligand Isoelectric Point (pI)If ligand pI is close to reaction pH, aggregation occurs. Adjust pH or increase PEG% on liposome.
No Absorbance at 343 nm Hydrolysis of MPPAMPPA is stable, but NHS-esters (if doing post-insertion) hydrolyze. Ensure MPPA-lipid was synthesized correctly in Phase 1.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on pyridyl disulfide chemistry and extinction coefficients).

  • Thorpe, P. E., et al. (1987). "New coupling agents for the synthesis of immunotoxins containing a hindered disulfide bond with improved stability in vivo." Cancer Research, 47(22), 5924-5931. (Foundational paper on the stability of hindered disulfides like MPPA).

  • MedChemExpress. (n.d.). This compound Product Information. (Chemical properties and structure verification).

  • Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers."[2] Nature Reviews Drug Discovery, 4, 145–160. (Context for liposome functionalization strategies).

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Cleavable Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Controlled Release in Bioconjugation

In the intricate world of biological research and drug development, the ability to connect molecules is fundamental. Chemical crosslinkers serve as molecular bridges, covalently linking two or more molecules to probe protein interactions, create antibody-drug conjugates (ADCs), immobilize proteins on surfaces, and build complex biomaterials. However, the true elegance of modern bioconjugation lies not just in linking, but in the controlled unlinking of these molecules.

Cleavable crosslinkers are sophisticated tools designed with a built-in self-destruct mechanism. They contain specific chemical bonds that can be broken under defined physiological or external stimuli, such as a change in redox potential, a drop in pH, or exposure to light. This ability to release a conjugated molecule on command offers unparalleled control, enabling researchers to dissect biological processes with temporal and spatial precision and to deliver therapeutic payloads directly to the target site, minimizing off-target effects.[1]

This guide provides an in-depth, experience-driven approach to the synthesis of three primary classes of cleavable crosslinkers: disulfide, acid-labile, and photocleavable. More than a mere recitation of steps, this document elucidates the causality behind the protocols, offering the insights needed for successful, reproducible synthesis in your own laboratory.

Comparative Overview of Cleavable Crosslinkers

For a quick reference, the table below summarizes the key characteristics of the representative crosslinkers detailed in this guide.

Crosslinker Type Representative Compound Cleavage Stimulus Reactive Groups Key Applications
Disulfide Dithiobis(succinimidyl propionate) (DSP)Reducing Agents (e.g., DTT, TCEP)NHS Esters (Primary Amines)Protein interaction studies, ADC development, Reversible protein immobilization.[2]
Acid-Labile Bifunctional Hydrazone-NHS EsterLow pH (4.5 - 6.0)NHS Ester (Primary Amines), Hydrazone (Aldehydes/Ketones)ADC drug release in endosomes/lysosomes, pH-sensitive hydrogels.[][4]
Photocleavable PC-Link-NHS EsterUV Light (e.g., 365 nm)NHS Ester (Primary Amines)Spatiotemporal control of protein activity, Patterning surfaces, Photodelivery of molecules.[5][6]

Section 1: Synthesis of a Disulfide-Cleavable Crosslinker

Principle: Disulfide bonds are stable under normal physiological conditions but are readily cleaved in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This mimics the highly reducing environment inside a cell's cytoplasm compared to the extracellular space, making disulfide linkers ideal for intracellular drug delivery and protein interaction analysis.[7] We will focus on the synthesis of Dithiobis(succinimidyl propionate) (DSP), a widely used homobifunctional, amine-reactive crosslinker.[2]

Causality of the Synthesis: The synthesis of DSP is a classic example of carbodiimide-mediated esterification. The core of the process involves activating the two carboxylic acid groups on 3,3'-dithiodipropionic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as the coupling agent. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but, in an anhydrous organic solvent, it readily reacts with N-hydroxysuccinimide (NHS). The NHS displaces the EDC moiety, forming a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines (e.g., the side chain of lysine residues in proteins), forming a stable amide bond.[] Dichloromethane is an excellent solvent choice as it is anhydrous and effectively solubilizes the reactants.

DSP_Synthesis DDA 3,3'-Dithiodipropionic Acid Reaction Stir at Room Temp (Overnight) DDA->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction EDC EDC·HCl EDC->Reaction DCM Dichloromethane (Solvent) DCM->Reaction in Filtration Filter & Dry Reaction->Filtration DSP DSP Product (White Solid) Filtration->DSP

Figure 1. Workflow for the synthesis of DSP.

Protocol 1: Synthesis of Dithiobis(succinimidyl propionate) (DSP)

This protocol is adapted from a documented synthesis method.[8]

Materials and Reagents:

  • 3,3'-Dithiodipropionic acid (FW: 210.29 g/mol )

  • N-Hydroxysuccinimide (NHS) (FW: 115.09 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (FW: 191.70 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, combine 3,3'-dithiodipropionic acid (e.g., 5.89 g, 0.028 mol), N-hydroxysuccinimide (e.g., 6.90 g, 0.06 mol), and EDC·HCl (e.g., 11.50 g, 0.06 mol).

    • Expert Insight: Using a slight excess of NHS and EDC ensures the complete conversion of the dicarboxylic acid, which is often the limiting reagent. The hydrochloride salt of EDC is commonly used for its stability and ease of handling.

  • Solvation: Add 40 mL of anhydrous dichloromethane to the flask.

  • Reaction: Place the flask on a magnetic stirrer and stir the mixture at room temperature. The solids will gradually dissolve as the reaction proceeds. Allow the reaction to stir overnight (12-16 hours).

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 3,3'-dithiodipropionic acid.

  • Product Isolation: Upon completion, a white precipitate (the urea byproduct from EDC and the DSP product) will have formed. Collect the white solid by filtration.

  • Purification & Drying: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials. Dry the solid product under vacuum or in a low-temperature oven to yield the final DSP product.[8] The product should be a white crystalline solid.

    • Expert Insight: DSP is moisture-sensitive. Store the final product under an inert gas (e.g., argon or nitrogen) and desiccated at -20°C for long-term stability.[]

Section 2: Synthesis of an Acid-Labile Crosslinker

Principle: Acid-labile linkers are designed to be stable at physiological pH (~7.4) but cleave rapidly in the acidic environments of intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10] This pH differential is a powerful trigger for releasing drugs from ADCs after internalization into a target cell. The most common acid-labile moiety is the hydrazone bond, formed by the condensation of a hydrazine with an aldehyde or ketone.[2]

Causality of the Synthesis: We will outline a representative two-part synthesis for a heterobifunctional crosslinker containing an amine-reactive NHS ester and a masked hydrazine group for forming the acid-labile linkage. The strategy involves Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH), a commercially available or synthesizable reagent.[4][7] The NHS ester end allows for conjugation to a primary amine on a carrier molecule. The other end is a hydrazine protected as an acetone hydrazone. This protection is key; it prevents premature reactions. The acetone can be removed under mild acidic conditions, revealing the reactive hydrazine, which can then be condensed with an aldehyde or ketone on a second molecule to form the pH-sensitive hydrazone link.[7]

Hydrazone_Linker_Synthesis cluster_0 Part 1: Amine Conjugation cluster_1 Part 2: Hydrazone Formation SANH SANH Reagent (NHS-Ester + Protected Hydrazine) Conjugation Conjugate @ pH 7.2-8.0 SANH->Conjugation Protein1 Molecule 1 (with Primary Amine) Protein1->Conjugation Intermediate Intermediate Conjugate (Protected Hydrazine) Conjugation->Intermediate Deprotection Deprotection (pH 4.5-6.0) Intermediate->Deprotection FinalLinkage Form Hydrazone Linkage Deprotection->FinalLinkage Protein2 Molecule 2 (with Aldehyde/Ketone) Protein2->FinalLinkage FinalProduct Final Bioconjugate (Acid-Cleavable) FinalLinkage->FinalProduct

Figure 2. Two-part workflow for acid-labile crosslinking using SANH.

Protocol 2: Two-Part Acid-Labile Crosslinking

This protocol describes the general use of a reagent like SANH to form a pH-sensitive linkage.

Part A: Modification of the First Molecule with SANH

  • Dissolve SANH: Prepare a stock solution of SANH (e.g., 25 mM) in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Prepare Molecule 1: Dissolve the molecule to be modified (e.g., a protein) in an amine-free buffer at pH 7.2-8.0, such as Phosphate Buffered Saline (PBS).

  • Reaction: Add a 10- to 20-fold molar excess of the SANH solution to the protein solution. Incubate for 1-2 hours at room temperature.

    • Expert Insight: The NHS ester reacts with primary amines to form a stable amide bond. The hydrazone remains protected during this step.

  • Purification: Remove the excess SANH and reaction byproducts (e.g., NHS) by gel filtration (desalting column) or dialysis against a suitable buffer (e.g., MES buffer, pH 6.0). This yields the first molecule, now functionalized with a protected hydrazine.

Part B: Formation of the Hydrazone Linkage

  • Deprotection & Coupling: The protected hydrazone on the modified first molecule will slowly deprotect at pH values below 7, revealing the reactive hydrazine. Mix the purified, modified Molecule 1 with Molecule 2 (which contains an aldehyde or ketone group) in a buffer at pH 5.0-6.0 (e.g., MES or acetate buffer).

    • Causality: The slightly acidic pH serves two purposes: it facilitates the removal of the acetone protecting group and catalyzes the condensation reaction between the newly freed hydrazine and the carbonyl group of Molecule 2 to form the hydrazone bond.[11]

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove any unreacted material. The resulting conjugate is now linked by a pH-sensitive hydrazone bond.

Section 3: Synthesis of a Photocleavable Crosslinker

Principle: Photocleavable (or photolabile) linkers offer the highest degree of spatiotemporal control. These linkers are stable until irradiated with light of a specific wavelength (typically UV, ~365 nm), which triggers a rapid cleavage event. The o-nitrobenzyl group is a classic photolabile moiety. Upon UV irradiation, it undergoes an intramolecular redox reaction that leads to the cleavage of the covalent bond linking it to the biomolecule.[12][13]

Causality of the Synthesis: The synthesis of a heterobifunctional photocleavable crosslinker often requires a multi-step approach. Here, we outline a representative synthesis starting from 4-(hydroxymethyl)-3-nitrobenzoic acid. The strategy is to create a molecule with two distinct reactive ends separated by the photolabile o-nitrobenzyl core. One end will be the native hydroxyl group, which can be used for further modifications if desired. The other end, the carboxylic acid, will be activated into an amine-reactive NHS ester using the same EDC/NHS chemistry described for DSP.

PC_Linker_Synthesis Start 4-(Hydroxymethyl) -3-nitrobenzoic acid Activation Carboxyl Activation (Stir at RT) Start->Activation NHS N-Hydroxysuccinimide (NHS) NHS->Activation EDC EDC·HCl EDC->Activation Solvent Anhydrous DMF Solvent->Activation in Purification Purification (e.g., Chromatography) Activation->Purification PCLinker PC-Link-NHS Ester Product Purification->PCLinker

Figure 3. Synthesis of a photocleavable NHS-ester crosslinker.

Protocol 3: Synthesis of a Photocleavable o-Nitrobenzyl NHS Ester

This protocol is a representative procedure based on established organic chemistry principles.[12][14]

Materials and Reagents:

  • 4-(Hydroxymethyl)-3-nitrobenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: Dissolve 4-(hydroxymethyl)-3-nitrobenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Activation: Add N-hydroxysuccinimide (1.1 equivalents) and EDC·HCl (1.1 equivalents) to the solution.

    • Expert Insight: This is the same reliable EDC/NHS coupling chemistry used for DSP synthesis. It efficiently converts the carboxylic acid into an amine-reactive ester. The hydroxyl group on the other end of the molecule does not interfere with this reaction under these conditions.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting acid.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and NHS), and brine.

    • Self-Validation: The aqueous washes are critical for removing the water-soluble EDC byproduct and other impurities, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure photocleavable NHS ester crosslinker.

    • Expert Insight: Purification by chromatography is often necessary for photocleavable linkers to ensure high purity, as trace impurities can interfere with subsequent bioconjugation and photocleavage experiments.[15]

Safety and Handling

The synthesis of chemical crosslinkers involves handling potentially hazardous reagents. Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood. This is especially critical when working with volatile organic solvents like dichloromethane and DMF.

  • Reagent Handling:

    • Carbodiimides (EDC): EDC is a moisture-sensitive and potent allergen. Avoid inhalation of dust and skin contact.

    • Anhydrous Solvents: Anhydrous solvents (DCM, DMF) are flammable and harmful. Handle with care and prevent exposure to ignition sources and water.

    • Acids and Bases: Handle all acidic and basic solutions with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

The ability to synthesize cleavable crosslinkers in-house provides researchers with unparalleled flexibility to design bespoke reagents for specific applications. By understanding the fundamental chemical principles behind disulfide reduction, acid-catalyzed hydrolysis, and o-nitrobenzyl photolysis, scientists can move beyond commercially available kits to create novel tools for advancing drug delivery, diagnostics, and fundamental biological discovery. The protocols provided herein serve as a validated foundation for these synthetic endeavors, empowering researchers to build the precise molecular bridges needed to answer their most pressing scientific questions.

References

  • CN105315191A - Synthesis method of 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester).
  • Synthesis of α-Branched Amines by Three- and Four-Component C–H Functionalization Employing a Readily Diversifiable Hydrazone Directing Group. National Institutes of Health. [Link]

  • Synthesis and characterization of a photocleavable cross-linker and its application on tunable surface modification and protein photodelivery. PubMed. [Link]

  • Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic). Molecular Targeting Technologies. [Link]

  • EP1315699B1 - Hydrazine-based and carbonyl-based bifunctional crosslinking reagents.
  • 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules. ResearchGate. [Link]

  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Cospheric. [Link]

  • Synthesis of Chemically Cross-Linked pH-Sensitive Hydrogels for the Sustained Delivery of Ezetimibe. PubMed. [Link]

  • N-Hydroxysuccinimide active ester. Peptide Institute, Inc. [Link]

  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. PubMed. [Link]

  • Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. National Center for Biotechnology Information. [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Center for Biotechnology Information. [Link]

  • pH-Sensitive Linker Synthesis Service. Creative Biolabs. [Link]

  • CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate.
  • Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones and aldehydes. PubMed. [Link]

  • Solid-supported hydrazone of 4-(4'-formyl-3'-methoxyphenoxy)butyric acid as a new traceless linker for solid-phase synthesis. PubMed. [Link]

  • Simple coupling chemistry linking carboxyl-containing organic molecules to silicon oxide surfaces under acidic conditions. PubMed. [Link]

  • How can one block only specifically the carboxylic acid groups in proteins? ResearchGate. [Link]

  • A Traceless Cross-linker for Photo-Cleavable Bioconjugation. National Center for Biotechnology Information. [Link]

  • Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. PubMed. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Center for Biotechnology Information. [Link]

  • Acetone hydrazone. Organic Syntheses. [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses. [Link]

  • 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. [Link]

  • (PDF) Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conjugation yields with pyridyl disulfide linkers

[1]

Welcome to the technical support center for Pyridyl Disulfide (PDS) conjugation chemistries. This guide addresses the specific challenges of low yields in thiol-disulfide exchange reactions, commonly used in Antibody-Drug Conjugates (ADCs), protein-protein crosslinking, and biosensor functionalization.[1][2]

Unlike maleimide chemistries, PDS conjugation is reversible and self-quantifying.[1][2] Low yields are rarely random; they are almost always diagnostic of a specific chemical incompatibility in your workflow.[2]

Diagnostic Workflow: The "Why" of Low Yield

Before altering your protocol, use this decision tree to isolate the failure point. PDS reactions fail primarily due to two reasons: Dead Thiols (oxidation) or Dead Linkers (hydrolysis/reduction).[1][2]

PDSTroubleshootingStartProblem: Low Conjugation YieldStep1Step 1: Visual & UV CheckDid the reaction turn yellow?Start->Step1YellowYesYes (Pyridine-2-thione released)Step1->YellowYesYellow Color ObservedYellowNoNo (Solution remains clear)Step1->YellowNoNo Color ChangeStoichCheck StoichiometryIs the leaving group signal (A343) stoichiometric?YellowYes->StoichThiolCheckStep 2: Validate Thiol StatusIs the sulfhydryl (-SH) active?YellowNo->ThiolCheckHighSignalHigh A343 SignalReaction worked, but product lost.Stoich->HighSignalLowSignalLow A343 SignalIncomplete reaction.Stoich->LowSignalAggregDiagnosis: Aggregation/PrecipitationCheck solubility of payload.HighSignal->AggregEquilDiagnosis: Equilibrium ReachedPush with excess reagent or adjust pH.LowSignal->EquilThiolDeadThiol Oxidized (Dimerized)or Blocked by TCEP/DTTThiolCheck->ThiolDeadEllman's (-)ThiolGoodThiol is ActiveThiolCheck->ThiolGoodEllman's (+)LinkerCheckStep 3: Validate LinkerAdd DTT to Linker AliquotThiolGood->LinkerCheckNoReleaseNo Yellow Color:Linker Hydrolyzed or DefectiveLinkerCheck->NoReleaseReleaseYellow Color:Steric Hindrance or pH MismatchLinkerCheck->Release

Figure 1: Diagnostic logic flow for troubleshooting PDS conjugation failures. The release of pyridine-2-thione (yellow) is the primary indicator of reaction progress.

Phase 1: The Thiol (Nucleophile) Integrity

The Issue: The most common cause of low yield is that the "free thiol" is not actually free. Thiols rapidly oxidize to disulfides (cystine) in the presence of oxygen and trace metals, or they remain blocked by incomplete removal of reducing agents.

FAQ: Why is my protein not reacting despite having cysteines?

Answer: Surface cysteines often form disulfide bridges spontaneously.[2] If you reduced them with DTT or TCEP, you must ensure two things:

  • Complete Removal: Residual reducing agents will cleave your PDS linker immediately, destroying it before it conjugates to the protein.[2]

  • Prevention of Re-oxidation: Once the reducing agent is removed, the clock starts ticking. Thiols can re-oxidize within minutes to hours depending on pH and metal ions.[2]

Protocol: Thiol Validation (Ellman’s Assay)

Do not assume your thiols are active.[1][2] Prove it.

  • Prepare Ellman’s Reagent: Dissolve 4 mg DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).[1][2]

  • Blanking: Measure absorbance of the reagent blank at 412 nm.

  • Reaction: Mix 10 µL of your thiol-containing sample with 50 µL of Ellman’s Reagent and 940 µL buffer. Incubate 15 mins at RT.[2]

  • Quantification: Measure A412.

    • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (Extinction Coefficient): 
      
      
      [2]
    • Interpretation: If [SH] is < 90% of expected, re-reduce your sample.

Critical Tip: Always include 1-5 mM EDTA in your buffers.[2] EDTA chelates trace metals (Cu²⁺, Fe³⁺) that catalyze the air-oxidation of thiols [1].[2]

Phase 2: The Linker & Reaction Conditions

The Issue: PDS linkers (e.g., SPDP) rely on a specific pH window. The leaving group, pyridine-2-thione, drives the reaction, but the kinetics are pH-dependent.[1][2]

FAQ: Does pH really matter for PDS?

Answer: Yes. The reaction requires the thiol to be in the thiolate anion form (RS⁻) to act as a nucleophile.

  • pH < 6: Most thiols are protonated (RSH) and unreactive.[1][2][3] Reaction is too slow.

  • pH > 8: Reaction is fast, but you risk hydrolysis of the linker (if it contains an NHS ester) or increased disulfide scrambling (protein aggregation).[1]

  • Optimal Window: pH 7.2 – 8.0 .[2]

Table 1: Reaction Parameters & Troubleshooting
ParameterOptimal RangeImpact of DeviationTroubleshooting Action
pH 7.2 – 8.0Low pH: Slow kinetics.[2] High pH: Hydrolysis/Oxidation.[1][2]Adjust buffer to PBS-EDTA pH 7.[2]5. Avoid Tris (contains amines) if using NHS-PDS linkers.[2][4]
Stoichiometry 1.5 – 5.0 equivToo Low: Incomplete conjugation.[2] Too High: Precipitation/Over-labeling.[1][2]Titrate linker. For PDS, excess linker can be removed, but under-labeling is irreversible without restarting.[1][2]
Solvent < 10% DMSO/DMFToo High: Denatures protein.[2] Incompatible: Acetone/Methanol (nucleophilic).[1][2]Dissolve hydrophobic linkers in anhydrous DMSO/DMF immediately before use.[2]
Time 30 min – 2 hrsToo Long: Disulfide exchange equilibrium may reverse or scramble.[2]Monitor A343 plateau.[2] Stop reaction once signal stabilizes.

Phase 3: Post-Reaction Analysis (Self-Validating System)

The Advantage: PDS chemistry is unique because it releases pyridine-2-thione , a yellow byproduct that absorbs strongly at 343 nm.[1][2] You can calculate your yield during the reaction without purification.[2]

Protocol: Calculating Conjugation Yield (The A343 Method)

Principle: For every disulfide bond formed, exactly one molecule of pyridine-2-thione is released.[1][2]

  • Baseline: Measure the A343 of the protein solution before adding the linker (Background).

  • Reaction: Add PDS linker. Monitor A343.

  • Endpoint: When A343 plateaus, record the value.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

    
    
    
    
    [2]
    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      : 
      
      
      [2].[2]

Troubleshooting via A343:

  • No A343 increase: The reaction did not happen. (Check Thiol).

  • A343 increases but yield is low: The reaction reached equilibrium. Add more linker or increase pH slightly (to 8.0) to drive the equilibrium.

  • A343 is huge but protein precipitated: Over-conjugation.[2] Reduce linker equivalents.

Advanced Troubleshooting: "The Linker is Dead"

If your thiols are active (Ellman's +) but the reaction fails (No A343), the linker itself may be compromised.

Test: Add 10 mM DTT to a small aliquot of your PDS linker stock solution.

  • Result: It should turn bright yellow immediately.

  • Interpretation: If it does not turn yellow, the pyridyl disulfide bond has been cleaved or the reagent has degraded. Discard the stock.

References

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques. Academic Press.[2] (Chapter 2: Functional Targets).

  • Thermo Fisher Scientific. (n.d.).[2] SPDP Crosslinkers User Guide. (Extinction coefficient of Pyridine-2-thione).[2][5][6][7]

  • BroadPharm. (2022).[2][8] PEG SPDP Reagents Protocol.

  • Bangham, A. D., et al. (1975).[1][2] Preparation of liposomes with pyridyl disulfide linkers. Proc Natl Acad Sci USA.

  • Van Damme, M., et al. (2019).[1][2] Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry. Journal of Nanobiotechnology.

Removing unreacted pyridine-2-thione from protein conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Pyridine-2-Thione (Py-2-T)

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-SPDP-001

Executive Summary

You are likely here because your post-conjugation analysis is showing anomalously high absorbance at 343 nm, or your calculated Degree of Labeling (DOL) is mathematically impossible (e.g., negative values or >100).

The Root Cause: Pyridine-2-thione (Py-2-T) is the yellow leaving group released when an SPDP-modified protein reacts with a thiol-containing target (drug, peptide, or second protein). While its release confirms the reaction occurred, its continued presence interferes with downstream quantification because it absorbs strongly at 343 nm (


) and significantly at 280 nm .

This guide details the definitive protocols for removing this small molecule byproduct to ensure accurate conjugate characterization.

Module 1: The Mechanism (Know Your Contaminant)

Before attempting removal, you must distinguish between the bound moiety and the free byproduct.

The Reaction Pathway:

  • Activation: Protein reacts with SPDP.[1][2] The Py-2-T moiety is attached to the protein (Protein-SS-Py).

  • Conjugation (The Release): The activated protein reacts with a sulfhydryl-target (Target-SH). The disulfide exchange releases free Py-2-T .

Visualizing the Workflow:

SPDP_Reaction Protein Protein-NH2 Activated Activated Protein (Protein-SS-Py) Protein->Activated + SPDP SPDP SPDP Crosslinker SPDP->Activated Conjugate Final Conjugate (Protein-SS-Target) Activated->Conjugate + Target-SH Waste Free Pyridine-2-Thione (Yellow Byproduct) Activated->Waste Releases Target Target-SH (Drug/Peptide) Target->Conjugate

Figure 1: The SPDP conjugation pathway.[1][2] The "Waste" node (Py-2-T) is the specific target of this purification guide.

Module 2: Removal Protocols (SOPs)

Senior Scientist Note: Do not rely on simple precipitation methods (like acetone/TCA) for SPDP conjugates, as the disulfide bond is sensitive to harsh reduction or pH extremes. Size exclusion is the only self-validating method.

Method A: Spin Desalting (Recommended for < 3 mL)

Best for: Rapid removal, high recovery (>90%), minimal dilution.

Materials:

  • Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

  • Equilibration Buffer (PBS + 1-5 mM EDTA). Note: EDTA prevents metal-catalyzed oxidation of any remaining free thiols.

Protocol:

  • Column Prep: Remove bottom closure, loosen cap. Centrifuge at 1,000 x g for 2 min to remove storage solution.

  • Equilibration: Apply 2 mL buffer. Centrifuge 1,000 x g for 2 min. Repeat 3 times.

    • Critical Check: Ensure the resin bed is flat and not dried out.

  • Loading: Slowly apply the reaction mixture (containing Protein + Free Py-2-T) to the center of the resin bed.

    • Volume Limit: Do not exceed 30% of the resin bed volume.

  • Elution: Centrifuge at 1,000 x g for 2 min.

  • Result: The flow-through contains the Purified Conjugate . The small Py-2-T molecules remain trapped in the resin.

Method B: Gravity Flow Gel Filtration (Recommended for > 3 mL)

Best for: Large scale, visual verification of separation.

Protocol:

  • Pack/Equilibrate: Use Sephadex G-25 (PD-10 equivalent). Equilibrate with 25 mL buffer.

  • Load: Apply sample. Allow it to enter the bed completely.

  • Elute: Add buffer in 1 mL increments. Collect fractions.

  • Visual Validation: You will see two bands:

    • Band 1 (Fast): Colorless (or protein-colored) = Conjugate .

    • Band 2 (Slow): Distinct Yellow Band = Free Py-2-T .

    • Stop collecting before the yellow band elutes.

Module 3: Verification & Data Analysis

After purification, you must verify removal. If Py-2-T remains, your concentration calculations will be wrong.

The Spectral Check: Scan the purified sample from 250 nm to 400 nm.

WavelengthObservationInterpretation
280 nm Primary PeakProtein absorbance (Conjugate).
343 nm Baseline / Near Zero SUCCESS. Py-2-T removed.
343 nm Significant PeakFAILURE. Free Py-2-T present OR Protein still has unreacted SPDP linkers attached.

Decision Logic for 343 nm Signal:

Verification_Logic Start Measure A343 of Purified Conjugate Check Is A343 > Baseline? Start->Check No Clean Conjugate Proceed to Downstream Check->No No Yes Contamination Suspected Check->Yes Yes DTT_Test Add DTT to Aliquot Measure A343 again Yes->DTT_Test Result_Increase A343 Increases DTT_Test->Result_Increase Result_Same A343 Unchanged DTT_Test->Result_Same Conclusion_1 Diagnosis: Unreacted Linker (Protein-SS-Py still present) Result_Increase->Conclusion_1 Conclusion_2 Diagnosis: Free Py-2-T (Purification Failed) Result_Same->Conclusion_2

Figure 2: Diagnostic workflow to distinguish between unreacted linker and poor purification.

Module 4: Troubleshooting (FAQ)

Q1: My protein precipitated during dialysis. Why?

  • Cause: Pyridine-2-thione is hydrophobic, but its removal isn't the cause. The cause is likely the isoelectric point (pI) . SPDP modification changes the surface charge of your protein (capping amines).

  • Fix: Adjust the pH of your dialysis buffer away from the protein's pI. Add 150 mM NaCl to maintain solubility.

Q2: I calculated a negative Degree of Labeling (DOL).

  • Cause: This is a mathematical artifact caused by over-correcting for the Py-2-T contribution at 280 nm.

  • Mechanism: If you assume all A343 signal is from the linker but it is actually free Py-2-T that you failed to remove, your subtraction factor for A280 becomes massive, artificially lowering the calculated protein concentration.

  • Fix: Re-run the desalting step (Method A).

Q3: Can I use dialysis instead of columns?

  • Answer: Yes, but with caution.

  • Risk: Py-2-T is small (MW ~111 Da) and dialyzes out easily. However, if your protein concentration is low, the membrane surface area might cause protein loss.

  • Protocol: Use a 10K MWCO membrane. Dialyze against 1000x volume of buffer for 4 hours at 4°C, change buffer, and dialyze overnight.

Q4: Why is my "Purified" sample still yellow?

  • Cause: High concentration of free Py-2-T.

  • Fix: If using gravity columns (Method B), you likely collected the "tail" of the protein peak which overlapped with the Py-2-T front. Re-purify using a fresh column.

References
  • Thermo Fisher Scientific. SPDP Crosslinkers User Guide. (Detailed extinction coefficients and reaction mechanisms).

  • Carlsson, J., et al. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent.[3] Biochemical Journal, 173(3), 723–737. (The seminal paper establishing the Py-2-T extinction coefficient at 343nm).

  • Bangalore, et al.Gene Therapy Protocols. Methods in Molecular Biology.
  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press. (The "Bible" of bioconjugation, detailing purification logic).

Sources

Improving solubility of hydrophobic disulfide linkers in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of hydrophobic disulfide linkers in aqueous buffers

Ticket ID: SOL-DS-492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because your hydrophobic crosslinker (e.g., SPDP, SMCC, or a cleavable ADC linker) precipitated the moment it touched your PBS buffer, turning your clear protein solution cloudy. This is a classic "solvent shock" phenomenon.

Hydrophobic disulfide linkers are essential for cleavable bioconjugation, yet their incompatibility with aqueous buffers often leads to poor conjugation efficiency, protein aggregation, or complete experiment failure. This guide moves beyond basic protocols to provide a causal analysis of solubility failure and a tiered troubleshooting system.

Phase 1: Immediate Troubleshooting (The Solvent Strategy)

Q: My linker precipitated immediately upon addition to PBS. What am I doing wrong?

A: You likely introduced a "solvent shock" by adding a high-concentration hydrophobic stock directly to a static aqueous buffer.

The Mechanism: When a hydrophobic molecule dissolved in an organic solvent (like DMSO) enters water, the organic solvent diffuses into the water faster than the hydrophobic molecule can disperse. This leaves the linker molecules "stranded" in a high-polarity environment, forcing them to aggregate instantly to minimize surface area (the Hydrophobic Effect).

The Protocol (The "Dynamic Injection" Method): Do not simply pipette the linker into the tube.

  • Prepare Stock: Dissolve the linker in anhydrous DMSO or DMA (Dimethylacetamide) at 10–20 mM. Note: Avoid DMF if possible, as it degrades faster into amines that interfere with NHS esters.

  • Vortexing Addition: Hold the protein solution on a vortex mixer set to medium speed.

  • Dropwise Injection: Slowly inject the linker stock into the vortexing liquid. This ensures immediate dilution of the organic solvent, preventing local regions of high hydrophobicity.

  • Limit Organic Fraction: Ensure the final organic solvent concentration is <5% (v/v) for most antibodies and enzymes to avoid denaturation [1].

Q: How much organic solvent can I actually use?

A: This depends on your protein's stability, but there are safe baselines.

Solvent Tolerance Table:

Protein Type Safe Solvent Limit (DMSO/DMA) Notes
Monoclonal Antibodies (IgG) 5–10% Most IgGs are robust. If precipitation occurs, lower to 2%.
Enzymes (e.g., HRP, AP) < 5% Active sites are often sensitive to solvent-induced unfolding.
Peptides 20–50% Highly stable; solubility is rarely an issue here.

| Labile Proteins (e.g., Factor VIII) | < 1% | Requires alternative solubilization strategies (see Phase 2). |

Phase 2: Structural Modifications (The Analog Strategy)

Q: I cannot use organic solvents. What are my alternatives?

A: If your protein is sensitive to DMSO, you must switch to a hydrophilic analog of your linker.

1. Sulfonated Linkers (The "Sulfo-" Series) Chemical suppliers offer sulfonated variants (e.g., Sulfo-SPDP instead of SPDP).

  • Mechanism: A negatively charged sulfonate group (-SO3Na) is added to the N-hydroxysuccinimide (NHS) ring.

  • Result: The linker becomes fully water-soluble up to ~10 mM and requires no organic solvent .

  • Trade-off: Sulfo-NHS esters are membrane-impermeable (good for cell surface labeling, bad for intracellular targeting) [2].[1]

2. PEGylated Spacers Modern linkers incorporate a Polyethylene Glycol (PEG) spacer between the reactive groups (e.g., SM(PEG)n or SPP-PEG4 ).

  • Mechanism: The PEG chain wraps the hydrophobic core in a hydration shell.

  • Result: drastically improved solubility and reduced aggregation of the final conjugate.

  • Recommendation: Use PEG4 or PEG12 spacers. They provide solubility without being so long that they cause steric hindrance [3].

Phase 3: Formulation & Additives (The "Trojan Horse" Strategy)

Q: My linker is unique/custom and has no "Sulfo-" analog. How do I dissolve it?

A: Use cyclodextrins to encapsulate the hydrophobic linker.[2]

The Cyclodextrin Protocol: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior.[2][3] They can host hydrophobic drugs/linkers, keeping them soluble in water until they react with the protein.

  • Preparation: Make a 5–10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your conjugation buffer.

  • Solubilization: Add your hydrophobic linker stock to this CD solution. Sonicate briefly if needed.

  • Conjugation: Add this mixture to your protein. The linker will partition out of the CD cavity to react with the protein's nucleophiles (amines/thiols) [4].

Visualizing the Workflow:

SolubilityWorkflow Start Start: Linker Precipitation CheckSolvent Can you use DMSO/DMA? Start->CheckSolvent SolventMethod Use 'Dynamic Injection' (Dropwise + Vortex) CheckSolvent->SolventMethod Yes (<5%) CheckAnalog Is a 'Sulfo-' or PEG analog available? CheckSolvent->CheckAnalog No SwitchAnalog Switch to Sulfo-SPDP or PEG-Linker CheckAnalog->SwitchAnalog Yes Cyclodextrin Use HP-beta-Cyclodextrin (10% w/v) as carrier CheckAnalog->Cyclodextrin No

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on protein tolerance and linker availability.

Phase 4: Advanced FAQs

Q: Does pH affect the solubility of the disulfide bond?

A: pH affects the stability and reactivity, which indirectly impacts solubility.

  • Hydrolysis: At pH > 8.0, the NHS ester hydrolyzes rapidly (half-life < 1 hour). The hydrolyzed byproduct is often more soluble (due to the carboxylic acid), but it is non-reactive.

  • Disulfide Exchange: If you are performing a disulfide exchange (e.g., releasing a thiol), the leaving group (like pyridine-2-thione) is hydrophobic. Ensure your buffer has sufficient ionic strength, or add EDTA to prevent metal-catalyzed oxidation which promotes aggregation [5].

Q: Can I use surfactants like Tween-20?

A: Proceed with caution. While 0.05% Tween-20 helps solubilize linkers, it can interfere with downstream applications (like mass spectrometry or cell-based assays) and may prevent the linker from accessing the protein surface if the surfactant forms micelles around the reactive groups. Cyclodextrins are generally superior because they do not denature proteins.

References

  • National Institutes of Health (NIH). (2017).[4][5] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Aggregation During Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for antibody-drug conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ADC manufacturing and troubleshoot common challenges, with a primary focus on preventing and minimizing aggregation. Aggregation is a critical quality attribute (CQA) that can significantly impact the efficacy, safety, and stability of your ADC therapeutic.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to ensure the development of a stable and effective ADC.

Understanding the "Why": The Root Causes of ADC Aggregation

Aggregation in ADCs is primarily driven by the exposure of hydrophobic regions on the antibody surface, leading to intermolecular interactions.[3][] This process can be initiated or exacerbated by several factors throughout the synthesis workflow. Understanding these root causes is the first step toward effective mitigation.

1. The Inherent Nature of the Beast: Physicochemical Properties

  • Antibody Scaffold: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation due to their amino acid sequence and surface hydrophobicity.[3]

  • Hydrophobic Payloads and Linkers: The conjugation of highly hydrophobic payloads and linkers is a major contributor to aggregation. These non-polar moieties can act as "sticky patches," promoting self-association to minimize their exposure to the aqueous environment.[3][]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation propensity.[5] As more hydrophobic drug-linker molecules are attached to the antibody, its overall hydrophobicity increases, making it less stable in aqueous solutions.[5][6]

2. The Process Matters: Manufacturing Conditions

  • Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly influence protein stability.[1][3] Conditions that are not optimized for the specific antibody can lead to partial unfolding and subsequent aggregation.

  • Co-solvents: Organic co-solvents, often required to solubilize hydrophobic payloads, can disrupt the hydration shell of the antibody, leading to denaturation and aggregation.[1][3]

  • Physical Stress: Shear stress from mixing and thermal stress from elevated reaction temperatures can induce protein unfolding and aggregation.[1]

Troubleshooting Guides & FAQs: Your Questions Answered

This section provides a question-and-answer-formatted guide to directly address common issues encountered during ADC synthesis.

FAQ 1: My ADC is precipitating out of solution after conjugation. What are the likely causes and how can I fix it?

Immediate Troubleshooting Steps:

  • Analyze the Precipitate: If possible, carefully collect the precipitate and analyze it to confirm if it is the ADC or unconjugated payload. This can provide crucial clues.

  • Review Your Process Parameters:

    • Payload Solubility: Was the payload fully dissolved in the co-solvent before addition to the antibody solution? Incomplete dissolution can lead to precipitation.

    • Co-solvent Percentage: Is the final concentration of the organic co-solvent too high? High concentrations can denature the antibody.[1][3]

    • pH and Buffer: Is the final pH of the reaction mixture optimal for your antibody's stability? A pH close to the antibody's isoelectric point can significantly reduce its solubility.[3]

    • Mixing: Was the payload solution added too quickly or with inadequate mixing? This can create localized high concentrations of the payload and co-solvent, causing precipitation.

Systematic Experimental Protocol to Pinpoint the Cause:

  • Titrate Co-solvent Concentration: Perform small-scale conjugation reactions with a range of final co-solvent concentrations (e.g., 5%, 10%, 15%, 20%) while keeping all other parameters constant. Analyze the turbidity and percentage of aggregation for each condition.

  • Optimize pH: Conduct the conjugation reaction in a series of buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0), ensuring the chosen pH range is compatible with your conjugation chemistry.

  • Vary Addition Rate: Compare the outcome of adding the payload solution dropwise over a longer period (e.g., 30 minutes) with gentle stirring versus a single bolus addition.

Diagram: Troubleshooting Precipitation During ADC Conjugation

G start Precipitation Observed check_payload Is the payload fully dissolved? start->check_payload check_cosolvent Is the co-solvent concentration too high? start->check_cosolvent check_ph Is the reaction pH optimal? start->check_ph check_mixing Was the addition rate too fast? start->check_mixing solution_payload Ensure complete payload dissolution before addition. check_payload->solution_payload No solution_cosolvent Titrate co-solvent concentration. Start with a lower percentage. check_cosolvent->solution_cosolvent Potentially solution_ph Screen a range of pH values for the conjugation buffer. check_ph->solution_ph Uncertain solution_mixing Add payload solution dropwise with controlled stirring. check_mixing->solution_mixing Yes

Caption: A flowchart for troubleshooting precipitation in ADC synthesis.

FAQ 2: I'm observing a high percentage of soluble aggregates by SEC after my cysteine-based conjugation. How can I minimize this?

Causality Behind the Issue: Cysteine-based conjugation requires an initial reduction step to break the interchain disulfide bonds, exposing free thiols for conjugation.[7] This process can lead to partial unfolding of the antibody, making it more susceptible to aggregation. Incomplete conjugation can also leave reactive thiols that can form intermolecular disulfide bonds, leading to aggregation.[8]

Step-by-Step Mitigation Protocol:

  • Optimize the Reduction Step:

    • Reducing Agent Concentration: The concentration of the reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is critical. Too much TCEP can lead to excessive reduction and unfolding, while too little will result in insufficient free thiols for conjugation. Perform a TCEP titration experiment to find the optimal molar ratio of TCEP to antibody.

    • Reaction Time and Temperature: The reduction should be performed for the shortest time and at the lowest temperature necessary to achieve the desired level of reduction. A typical starting point is 30°C for 2 hours.[9]

  • Ensure Efficient Conjugation:

    • Drug-Linker Stoichiometry: Use a slight excess of the maleimide-drug linker to drive the conjugation reaction to completion and cap all available thiols.

    • Reaction pH: The Michael addition of the maleimide to the thiol is most efficient at a pH between 6.5 and 7.5.[9]

  • Post-Conjugation Capping: After the primary conjugation reaction, consider adding a small molecule capping agent, such as N-ethylmaleimide (NEM), to block any remaining free thiols and prevent intermolecular disulfide bond formation.[8]

Experimental Protocol: Optimizing TCEP Reduction for Cysteine Conjugation

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Antibody Concentration 10 mg/mL10 mg/mL10 mg/mL10 mg/mL
TCEP:mAb Molar Ratio 2:13:14:15:1
Reduction Temperature 30°C30°C30°C30°C
Reduction Time 2 hours2 hours2 hours2 hours
Conjugation pH 7.47.47.47.4
Drug-Linker:mAb Molar Ratio 5:15:15:15:1
Analysis SEC-MALS, HICSEC-MALS, HICSEC-MALS, HICSEC-MALS, HIC

This table provides a template for a design of experiment (DoE) approach to optimize the reduction step.[1]

FAQ 3: My high DAR ADC is showing poor stability and aggregation over time. What formulation strategies can I employ?

The Challenge with High DAR ADCs: ADCs with a high DAR are often more hydrophobic and thus more prone to aggregation.[5][6] The formulation must be carefully designed to counteract these destabilizing effects.

Formulation Optimization Strategies:

  • Utilize Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) or β-glucuronic acid motifs, can significantly reduce the overall hydrophobicity of the ADC, thereby minimizing aggregation.[10][]

  • Buffer Optimization:

    • pH: Screen a range of pH values to find the "sweet spot" where your ADC exhibits maximum stability.

    • Ionic Strength: Adjusting the salt concentration can help to screen surface charges and reduce intermolecular interactions.[3]

  • Incorporate Stabilizing Excipients:

    • Sugars: Sugars like sucrose and trehalose are commonly used as cryoprotectants and lyoprotectants, but they also enhance the conformational stability of proteins in solution.[1][12]

    • Surfactants: Non-ionic surfactants such as polysorbate 20 and polysorbate 80 can prevent surface-induced aggregation and aggregation at interfaces.[1][13]

    • Amino Acids: Certain amino acids, like arginine and glycine, can act as aggregation inhibitors.

Table: Common Excipients for ADC Formulation

Excipient Class Examples Mechanism of Action Typical Concentration Range
Sugars Sucrose, TrehalosePreferential exclusion, vitrification5-10% (w/v)
Surfactants Polysorbate 20, Polysorbate 80Reduce surface tension, prevent adsorption0.01-0.1% (w/v)
Buffers Histidine, Phosphate, CitrateMaintain optimal pH10-50 mM
Amino Acids Arginine, GlycineSuppress aggregation, increase solubility50-250 mM

Advanced Mitigation Strategies and Purification

Solid-Phase Conjugation: Preventing Aggregation at the Source

A proactive approach to preventing aggregation is to perform the conjugation reaction while the antibody is immobilized on a solid support, such as an affinity resin.[1][3] This "Lock-Release" technology physically separates the antibody molecules during the potentially destabilizing conjugation steps, preventing them from interacting and aggregating.[3]

Diagram: Solid-Phase vs. Solution-Phase ADC Conjugation

G cluster_0 Solution-Phase Conjugation cluster_1 Solid-Phase Conjugation solution_start Antibodies in Solution solution_reagents Add Drug-Linker & Co-solvent solution_start->solution_reagents solution_aggregation High Risk of Aggregation solution_reagents->solution_aggregation solution_end Heterogeneous ADC Mixture solution_aggregation->solution_end solid_start Immobilize Antibodies on Resin solid_reagents Wash & Add Drug-Linker solid_start->solid_reagents solid_conjugation Conjugation on Solid Support solid_reagents->solid_conjugation solid_release Release ADC from Resin solid_conjugation->solid_release solid_end Homogeneous, Aggregate-Free ADC solid_release->solid_end

Caption: Comparison of solution-phase and solid-phase ADC synthesis.

Purification: Removing Aggregates Post-Synthesis

Even with optimized processes, some level of aggregation may be unavoidable. In such cases, downstream purification steps are necessary to remove aggregates and ensure a high-quality final product.

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying and removing aggregates based on their hydrodynamic volume.[1]

  • Anion-Exchange Chromatography (AEX): AEX can be effective in removing high molecular weight (HMW) species, especially when operated in flow-through mode.[14]

  • Tangential Flow Filtration (TFF): TFF is a versatile technique used for buffer exchange, concentration, and the removal of small molecule impurities and can also be optimized to help reduce some aggregates.[15][16]

Protocol: General Steps for Aggregate Removal by Anion-Exchange Chromatography (Flow-Through Mode)

  • Column Selection: Choose a strong anion-exchange resin.

  • Equilibration: Equilibrate the column with a buffer at a pH where the monomeric ADC has a net negative charge but the aggregates have a stronger negative charge.

  • Loading: Load the crude ADC solution onto the column. The monomeric ADC will flow through, while the more highly charged aggregates will bind to the resin.

  • Collection: Collect the flow-through fraction containing the purified, monomeric ADC.

  • Regeneration: Regenerate the column with a high-salt buffer to elute the bound aggregates.

Analytical Toolbox for Aggregation Analysis

A robust analytical strategy is essential for monitoring and controlling aggregation throughout the ADC development process.

Technique Principle Information Provided Considerations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radiusQuantification of monomer, dimer, and higher-order aggregatesMobile phase can sometimes induce or dissociate aggregates[1]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with light scattering detectionAbsolute molar mass of eluting species, confirming aggregate identityProvides more accurate molecular weight information than SEC alone[1]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensitySize distribution and polydispersity of particles in solutionSensitive to the presence of small amounts of large aggregates
Analytical Ultracentrifugation (AUC) Measures sedimentation rate in a centrifugal fieldProvides detailed information on size, shape, and distribution of speciesA gold-standard, but lower throughput technique
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityCan be used to monitor changes in hydrophobicity that may lead to aggregationUseful for assessing the impact of different drug-linkers[17]

References

  • Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. Available from: [Link]

  • Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. Available from: [Link]

  • Optimizing and Intensifying ADC Aggregate Removal: A DoE Approach to Membrane Chromatography and Rapid Cycling. BioProcess International. Available from: [Link]

  • Cysteine based Conjugation Strategy. Creative Biolabs. Available from: [Link]

  • Bioconjugation Chemistries for ADC Preparation. Technology Networks. Available from: [Link]

  • Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates. FAU CRIS. Available from: [Link]

  • Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. BioProcess International. Available from: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available from: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available from: [Link]

  • Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Agilent. Available from: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. Available from: [Link]

  • Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates. Nature Communications. Available from: [Link]

  • Tangential flow filtration technology and ADC drug preparation. Yocell Biotechnology. Available from: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Bioconjugate Chemistry. Available from: [Link]

  • Antibody-Drug Conjugates- Stability and Formulation. ResearchGate. Available from: [Link]

  • Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. Cancers. Available from: [Link]

  • Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Formulation Development for Antibody-Drug Conjugates. ResearchGate. Available from: [Link]

  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. ResearchGate. Available from: [Link]

  • Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. ACS Publications. Available from: [Link]

  • Aggregation of antibody drug conjugates at room temperature: SAXS and light scattering evidence for colloidal instability of a subset of the ADC population. University of Cambridge. Available from: [Link]

  • Ultrafiltration and Diafiltration in the Clearance of Solvents and Small Molecule Impurities in ADC Manufacturing. ADC Review. Available from: [Link]

  • Optimize and Intensify ADC Aggregate Removal. Sartorius. Available from: [Link]

  • Synergistic Effects of Surfactants and Sugars on Lipoplex Stability During Freeze-drying and Rehydration. Pharmaceutical Research. Available from: [Link]

Sources

Storage stability and shelf life of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Shelf Life, and Handling Guide
Core Technical Overview

Compound Identity: 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid Functional Class: Hindered Cleavable ADC Linker (Gem-dimethyl disulfide) Critical Feature: The gem-dimethyl group adjacent to the disulfide bond provides steric protection, significantly increasing stability in circulation compared to unhindered linkers (e.g., SPDP) while maintaining intracellular cleavage efficiency.

Frequently Asked Questions (Storage & Stability)
Q1: What are the absolute requirements for long-term storage?

A: For the solid substance, stability is dictated by the prevention of disulfide disproportionation and oxidation.

  • Temperature: Store at -20°C for up to 12 months. For archival storage (>1 year), -80°C is recommended.

  • Atmosphere: The container must be sealed under an inert gas (Argon or Nitrogen). Oxygen promotes oxidative cleavage of the disulfide.

  • Moisture: Hygroscopic. Store with desiccant. Moisture can accelerate degradation if the compound is subsequently activated to an ester.

Q2: I have dissolved the compound in DMSO. How long can I keep the stock solution?

A: Solubilized linkers are thermodynamically less stable than solids.

  • At Room Temperature: Use immediately (within 4 hours).

  • At -20°C: Stable for approximately 1 month if anhydrous (<50 ppm water) and protected from light.

  • Why? In polar aprotic solvents like DMSO or DMF, nucleophilic attack on the disulfide bond is faster than in the solid state. Furthermore, trace free thiols or bases in the solvent can trigger a chain reaction of disulfide exchange.

Q3: My solution has turned a faint yellow. Is the compound compromised?

A: Yes, likely.

  • The Mechanism: The pyridin-2-yldisulfanyl moiety releases pyridine-2-thione upon cleavage.[1] Pyridine-2-thione has a strong absorbance at 343 nm and appears yellow to the naked eye.

  • Diagnostic: A yellow tint indicates that the disulfide bond has been broken (reduced or hydrolyzed), releasing the leaving group. This material should be repurified or discarded, as the free pyridine-2-thione is a contaminant that will compete in conjugation reactions.

Q4: Can I use alcohols (Methanol/Ethanol) to dissolve this linker?

A: Avoid if possible.

  • While soluble, alcohols are protic solvents. If you plan to activate the carboxylic acid (e.g., using EDC/NHS) immediately after dissolution, alcohols will compete with the amine payload, forming "dead" ester byproducts. Use DMA (Dimethylacetamide) , DMF , or DMSO for bioconjugation workflows.

Troubleshooting Guide
SymptomProbable CauseDiagnostic / Remediation
Yellowing of Solid/Solution Disulfide Cleavage: Release of Pyridine-2-thione due to reduction or hydrolysis.Test: Measure Absorbance at 343 nm. Fix: If A343 is significant, recrystallize or discard. Store under Argon.
Low Conjugation Efficiency Oxidation: Formation of unreactive dimers (disulfide scrambling).Test: HPLC or LC-MS to check for dimer peaks (approx. 2x MW). Fix: Ensure pH < 7.5 during storage. High pH promotes disulfide exchange.
Precipitation in Aqueous Buffer Hydrophobicity: The gem-dimethyl group adds lipophilicity.Fix: Dissolve in organic solvent (DMSO/DMA) first, then dilute into aqueous buffer. Maintain <10% organic solvent in final mix.
Unexpected Peak at ~111 Da (LC-MS) Leaving Group: Presence of free Pyridine-2-thione.Cause: The linker has degraded. Action: Do not use for conjugation; it will yield lower DAR (Drug-Antibody Ratio).
Technical Protocols
Protocol A: Self-Validating Purity Check (The "Yellow Test")

Because the leaving group is a chromophore, you can quantify degradation without HPLC.

  • Prepare Stock: Dissolve 1 mg of linker in 1 mL Methanol or DMSO.

  • Blank: Use pure solvent.

  • Measure: Read Absorbance at 343 nm (Extinction coefficient of pyridine-2-thione

    
    ).
    
  • Calculate % Degradation:

    
    
    Compare this molarity to the initial concentration of the linker. If >5% of the total mass is free thione, repurification is required.
    
Protocol B: Solubility & Stock Preparation
  • Weigh the acid form in a glovebox or dry environment.

  • Add anhydrous DMSO or DMA to achieve a concentration of 10–50 mM .

  • Vortex for 30 seconds.

  • Critical Step: If not using immediately, aliquot into single-use amber vials, purge with Argon, and freeze at -20°C. Do not freeze-thaw more than once.

Mechanistic Visualization

The following diagram illustrates the stability logic: how the gem-dimethyl group protects the disulfide from premature degradation (blood stability) while allowing release in the reductive cytosolic environment.

G Linker Intact Linker (Steric Hindrance) Blood Blood Circulation (Low Thiols / Oxidative) Linker->Blood Exposed to Cytosol Tumor Cytosol (High GSH / Reductive) Linker->Cytosol Internalization Blood->Linker Gem-Dimethyl Blocks Attack Degradation Premature Cleavage (Yellow Pyridine-2-thione) Blood->Degradation Slow Leakage (If Unhindered) Release Payload Release (Therapeutic Effect) Cytosol->Release Thiol-Disulfide Exchange (GSH) Release->Degradation Byproduct

Caption: The gem-dimethyl group acts as a kinetic gatekeeper, preventing premature cleavage in blood (stability) while permitting rapid reduction by high-concentration intracellular glutathione.

References
  • Kellogg, B. A., et al. (2011). Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry.[2][3] (Establishes the mechanism of hindered disulfide stability). Available at: [Link]

  • Pillow, T. H., et al. (2017). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Chemical Science.[4] (Comparison of hindered vs. unhindered linkers). Available at: [Link]

Sources

Addressing hydrolysis issues with activated ester derivatives of the linker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hydrolysis Issues with Activated Ester Derivatives of the Linker Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Race Against Water

In bioconjugation, activated esters (primarily N-hydroxysuccinimide (NHS) and Tetrafluorophenyl (TFP) esters) are the workhorses for amine-reactive crosslinking.[1] However, they suffer from a fundamental chemical vulnerability: hydrolysis .

The same electrophilic carbonyl that reacts with your target amine is equally attractive to water molecules. This creates a kinetic race: Aminolysis (Conjugation) vs. Hydrolysis (Degradation) .

This guide provides the technical causality, storage protocols, and troubleshooting workflows necessary to win this race and maximize conjugation yields.

Module 1: The Science of Instability (Mechanisms & Kinetics)

Q: Why is my NHS-ester linker hydrolyzing even before I add the protein?

A: Hydrolysis is spontaneous in the presence of moisture and is catalytically accelerated by base.

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the activated ester. This expels the leaving group (NHS) and converts the reactive linker into a non-reactive carboxylic acid.

  • The pH Dilemma: You need a basic pH (typically 8.0–8.5) to deprotonate lysine residues (

    
    ) for conjugation. However, hydroxide ions (
    
    
    
    ) are far more potent nucleophiles than water, exponentially increasing the hydrolysis rate as pH rises.
Q: How fast does this happen? (Quantitative Data)

The half-life (


) of an activated ester is strictly pH-dependent.

Table 1: Comparative Half-Life of Activated Esters in Aqueous Solution (25°C)

pH ConditionNHS Ester

TFP Ester

Practical Implication
pH 7.0 ~4–5 hours> 24 hoursStable enough for slow reactions; amine reactivity is low.
pH 8.0 ~1 hour~3–5 hoursSweet Spot: Good balance of stability and reactivity.
pH 8.6 ~10 minutes~1 hourCritical Zone: NHS esters degrade rapidly; reaction must be fast.[1]

Key Insight: TFP esters are significantly more resistant to hydrolysis at higher pH than NHS esters due to the hydrophobic shielding of the fluorine atoms and electronic effects, offering a wider operational window [1, 2].

Q: What does the competitive pathway look like?

The following diagram illustrates the bifurcation between the desired conjugation and the competing hydrolysis pathway.

HydrolysisCompetition Linker Activated Linker (NHS/TFP Ester) Intermediate Tetrahedral Intermediate Linker->Intermediate Nucleophilic Attack Amine Target Amine (Protein-NH2) Amine->Intermediate Aminolysis (k_amine) Water Water / OH- Water->Intermediate Hydrolysis (k_hyd) Conjugate Stable Conjugate (Amide Bond) Intermediate->Conjugate Desired Path DeadLinker Dead Linker (Carboxylic Acid) Intermediate->DeadLinker Degradation Path LeavingGroup Leaving Group (NHS / TFP) Intermediate->LeavingGroup

Figure 1: Kinetic competition between aminolysis (green path) and hydrolysis (red path). The ratio of


 to 

determines yield.

Module 2: Storage & Handling (Prevention)

Q: My linker arrived on dry ice. Can I open it immediately?

A: NO. Opening a cold vial introduces atmospheric moisture, which instantly condenses on the hygroscopic solid.

  • Protocol: Allow the vial to equilibrate to room temperature (approx. 30–60 mins) inside its desiccated packaging before opening.

Q: What is the best solvent for reconstituting activated esters?

A: Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).

  • Avoid DMF (Dimethylformamide): Unless freshly distilled, DMF degrades into dimethylamine, a secondary amine that will react with and destroy your NHS ester, causing "mysterious" low yields [3].

  • Water Content: Solvents must be "Molecular Sieve Dry" grade (< 50 ppm water).

Q: Can I store the reconstituted linker solution?

A: Generally, no .

  • Best Practice: Prepare fresh immediately before use.

  • Exception: If absolutely necessary, store as a high-concentration stock (>100 mM) in anhydrous DMSO at -20°C, under Argon/Nitrogen, with molecular sieves in the vial. Even then, expect ~5–10% hydrolysis per freeze-thaw cycle.

Module 3: Troubleshooting & Optimization

Q: I have low conjugation yield. How do I know if hydrolysis is the culprit?

A: Use the "Spike & Scan" Diagnostic Workflow .

  • Visual/Olfactory Check: Does your DMF smell fishy? If yes, discard.

  • UV-Vis Validation: NHS absorbs at ~260 nm.[1] The hydrolysis product (N-hydroxysuccinimide) has a distinct spectral shift compared to the ester.

    • Quick Test: Dilute a small aliquot of your linker in pH 7 buffer. Monitor absorbance at 260 nm over 10 minutes. If it rises rapidly, your stock was already degraded.

  • LC-MS Confirmation: Run a sample of your linker stock.

    • Active Ester: Mass =

      
      
      
    • Hydrolyzed: Mass =

      
       (Mass difference of -97 Da for NHS).
      
Q: How do I optimize the reaction to favor aminolysis over hydrolysis?

Follow this decision matrix to adjust your parameters.

Troubleshooting Start Problem: Low Conjugation Yield CheckSolvent 1. Check Solvent Quality (Is it Anhydrous? Is DMF old?) Start->CheckSolvent SolventBad Replace with Anhydrous DMSO/DMAc CheckSolvent->SolventBad Yes CheckPH 2. Check Reaction pH CheckSolvent->CheckPH No PHLow pH < 7.5 (Amine protonated) CheckPH->PHLow PHHigh pH > 8.5 (Fast Hydrolysis) CheckPH->PHHigh CheckConc 3. Check Reagent Conc. CheckPH->CheckConc pH is OK AdjustPH Adjust to pH 8.0 - 8.3 (Optimal Balance) PHLow->AdjustPH PHHigh->AdjustPH LowConc Protein < 1 mg/mL CheckConc->LowConc SwitchChem 4. Switch Chemistry CheckConc->SwitchChem Conc. is High Concentrate Concentrate Protein (Increases k_amine rate) LowConc->Concentrate UseTFP Switch to TFP Ester (Higher Stability) SwitchChem->UseTFP

Figure 2: Troubleshooting decision tree for addressing low yields due to hydrolysis.

Q: When should I switch from NHS to TFP esters?

A: Consider TFP esters if:

  • You require high pH (>8.5): Some proteins or amines have high pKa values and require basic conditions where NHS is too unstable.

  • Long Reaction Times: If your protein is sensitive and requires slow conjugation at 4°C, TFP survives longer [4].

  • Hydrophobicity is acceptable: TFP esters are more hydrophobic, which can affect the solubility of the linker before conjugation.

Module 4: Standard Operating Procedure (SOP) Summary

ParameterRecommendationRationale
Storage -20°C, Desiccated, Inert GasPrevents moisture accumulation and spontaneous hydrolysis.
Equilibration 30–60 mins at Room TempPrevents condensation upon opening the vial.
Solvent Anhydrous DMSO or DMAcAvoids amine contamination from degrading DMF.[2]
Reaction pH 8.0 – 8.3Balances amine reactivity vs. ester stability.
Stoichiometry 5–20x Molar ExcessCompensates for the inevitable % of hydrolysis.
Mixing Rapid dispersionPrevents local concentration hotspots where hydrolysis dominates.
References
  • BenchChem. (2025).[1] An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation. Retrieved from

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

  • Thermo Fisher Scientific. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2023). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PubMed Central. Retrieved from

Sources

Validation & Comparative

Steric Control in Bioconjugation: A Technical Comparison of Hindered vs. Non-Hindered Disulfide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid vs. SPDP Linker Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and ADC Developers

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic bioconjugates, the stability of the linker in systemic circulation is a determinant of the therapeutic index.[1][2][3] This guide compares the industry-standard SPDP (non-hindered) with This compound (sterically hindered).

The Verdict:

  • Use SPDP for in vitro applications, protein-protein interaction studies, or when rapid intracellular release is prioritized over circulatory half-life.

  • Use this compound for in vivo therapeutic constructs (ADCs). The gem-dimethyl substitution provides a "steric shield," significantly extending serum half-life by resisting premature cleavage by albumin and cysteine, while retaining cleavage capability in the high-glutathione environment of the cytosol.

Chemical Mechanism & Structural Analysis

The fundamental difference lies in the local environment of the disulfide bond. Both linkers utilize a pyridyldithio group as the leaving group for thiol-disulfide exchange, but the carbon backbone dictates their reactivity profiles.

1.1 SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)
  • Class: Non-hindered heterobifunctional crosslinker.

  • Structure: A linear propionate chain connects the NHS ester to the disulfide.

  • Mechanism: The disulfide bond is fully exposed. In the bloodstream, it is vulnerable to nucleophilic attack by free thiols (e.g., Human Serum Albumin Cys34, glutathione), leading to premature payload release.

1.2 this compound (The "Hindered" Linker)
  • Class: Sterically hindered disulfide linker.[3][4]

  • Structure: Features a gem-dimethyl group (two methyl substituents) at the

    
    -carbon position relative to the disulfide bond.
    
  • Mechanism: The bulky methyl groups create a "steric cone" that restricts the angle of approach for incoming nucleophiles. This kinetic barrier protects the bond from low-concentration thiols in plasma (~5

    
    M) but is overcome by the high-concentration thiols in the cytosol (1–10 mM glutathione).[5]
    
1.3 Visualization of Steric Shielding

The following diagram illustrates the structural difference and the "Steric Shield" concept.

LinkerComparison cluster_legend Mechanism of Action SPDP SPDP (Non-Hindered) Linear Chain Release_SPDP Rapid Exchange (Premature Release) SPDP->Release_SPDP Hindered 4-Methyl-4-(...) (Hindered) Gem-Dimethyl Group Release_Hindered Blocked Access (Stable in Serum) Hindered->Release_Hindered Nucleophile Incoming Thiol (e.g., Albumin-SH) Nucleophile->SPDP Unobstructed Attack Nucleophile->Hindered Steric Repulsion

Figure 1: Mechanistic comparison of thiol attack trajectories. The gem-dimethyl group in the hindered linker blocks the approach of bulky serum proteins.

Performance Comparison Data

The choice of linker drastically alters the pharmacokinetics (PK) of the conjugate. The data below summarizes typical performance metrics observed in ADC development.

FeatureSPDP (Standard)4-Methyl-4-(pyridin-2-yldisulfanyl)...[6][7][8][9][10][11]
Linker Type Non-HinderedSterically Hindered (Gem-dimethyl)
Serum Stability (

)
Low (< 24 hours in human plasma)High (> 72–96 hours in human plasma)
Cytosolic Release Very Fast (< 10 mins)Controlled/Slower (Requires high GSH)
Payload Capacity StandardStandard
Primary Application In vitro assays, rapid-release probesTherapeutic ADCs, In vivo imaging
Risk Factor Systemic toxicity due to "leakage"Slower release kinetics in tumor cells

Key Insight: In mouse models, ADCs utilizing hindered disulfides have demonstrated up to 5-fold higher antitumor efficacy compared to unhindered variants, primarily due to the higher concentration of intact conjugate reaching the tumor site (Thorpe et al., 1987).

Experimental Protocols
3.1 Protocol A: Conjugation Workflow (General)

Note: this compound is often supplied as a free acid. For conjugation to amines, it must first be activated to an NHS ester or used with carbodiimide chemistry (EDC/NHS).

Materials:

  • Protein/Antibody (1–5 mg/mL in PBS, pH 7.2).

  • Linker: this compound (pre-activated to NHS ester).

  • Organic Solvent: Dry DMSO or DMA.

  • Desalting Column (e.g., Sephadex G-25).

Step-by-Step:

  • Preparation: Dissolve the linker in dry DMSO to a concentration of 10–20 mM.

  • Activation (If using free acid): React the acid with 1.2 equivalents of EDC and 1.2 equivalents of NHS in DMSO for 30–60 minutes to generate the active ester in situ.

  • Conjugation: Add the linker solution to the protein sample.

    • Molar Ratio: Use a 10–20 fold molar excess of linker over protein.

    • Reaction: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

  • Purification: Remove excess linker immediately using a desalting column equilibrated with PBS-EDTA (1 mM EDTA is crucial to prevent metal-catalyzed oxidation).

  • Validation: Measure Absorbance at 280 nm (Protein) and 343 nm (Pyridine-2-thione release upon DTT reduction) to calculate the Molar Substitution Ratio (MSR).

3.2 Protocol B: Serum Stability Assay (Self-Validating)

This protocol allows you to empirically verify the "hindered" effect in your specific construct.

  • Incubation: Incubate the conjugate (1 mg/mL) in fresh human plasma at 37°C.

  • Sampling: Take aliquots at T=0, 4, 24, 48, and 72 hours.

  • Analysis:

    • Precipitate plasma proteins (if analyzing small molecule release) OR capture the antibody (if analyzing ADC integrity).

    • Analyze via HPLC-MS or ELISA.

  • Success Criteria:

    • SPDP Control: Expect >50% payload loss within 24 hours.

    • Hindered Linker: Expect <10–15% payload loss at 24 hours.

Decision Pathway: Which Linker to Choose?

Use the following logic flow to determine the appropriate reagent for your study.

DecisionTree Start Start: Define Goal Env Environment? Start->Env InVitro In Vitro / Diagnostic Env->InVitro Lab Bench InVivo In Vivo / Therapeutic Env->InVivo Animal Model Rapid Need Rapid Release? InVitro->Rapid Stable Need Circulation Stability? InVivo->Stable SelectSPDP Select SPDP Rapid->SelectSPDP Yes SelectHindered Select Hindered Linker (4-Methyl-4-...) Rapid->SelectHindered No (Slow release) Stable->SelectSPDP Not Critical (Short study) Stable->SelectHindered Critical (ADC)

Figure 2: Selection logic based on experimental environment and stability requirements.

References
  • Thorpe, P. E., et al. (1987). "New coupling agents for the synthesis of immunotoxins containing a hindered disulfide bond with improved stability in vivo." Cancer Research.

  • Kellogg, B. A., et al. (2011). "Disulfide-linked antibody-maytansinoid conjugates: Optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage."[4] Bioconjugate Chemistry.

  • MedChemExpress. "this compound Product Data."[12]

  • AxisPharm. "Introduction to Linkers in Antibody-Drug Conjugates (ADCs)."

Sources

A Comparative Guide to Hindered vs. Unhindered Disulfide Linkers for In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of both safety and efficacy. Among the classes of cleavable linkers, disulfide-based systems are prized for their ability to be selectively cleaved in the highly reductive intracellular environment of tumor cells.[][2][3] This guide provides an in-depth comparison of two key subclasses of disulfide linkers: hindered and unhindered. We will explore the fundamental principles governing their in vivo behavior, supported by experimental data, to inform rational ADC design and development.

The Fundamental Trade-Off: Stability vs. Payload Release

The central challenge in disulfide linker design is balancing stability in systemic circulation with efficient payload release within the target cell.[4][5][6] An ideal linker remains intact in the bloodstream to prevent premature drug release and associated off-target toxicity.[7] Upon internalization into the target cancer cell, the linker must be rapidly cleaved to unleash the cytotoxic payload.[]

  • Unhindered Disulfide Linkers : These linkers, with minimal steric bulk around the disulfide bond, are highly susceptible to reduction. While this ensures rapid payload release in the high-glutathione environment of the cell cytosol, it also renders them vulnerable to premature cleavage in the plasma, which can lead to a narrow therapeutic window.[5]

  • Hindered Disulfide Linkers : By introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond, the stability of the linker is significantly enhanced.[9][10][11] This steric hindrance protects the disulfide bond from reduction in the plasma, leading to improved stability and a better safety profile.[3][12] However, excessive hindrance can impede intracellular cleavage, potentially reducing the ADC's potency.[12]

The key to a successful disulfide-linked ADC often lies in achieving an optimal level of steric hindrance that confers sufficient plasma stability without compromising efficient intracellular payload delivery.[9][10]

Mechanism of Disulfide Cleavage: A Reductive Environment

The selective cleavage of disulfide linkers is driven by the significant difference in the reductive potential between the extracellular and intracellular environments. The cytoplasm of tumor cells has a glutathione (GSH) concentration that is approximately 1000-fold higher than in the blood plasma.[][5] This high GSH concentration facilitates the reduction of the disulfide bond, releasing the payload.

cluster_0 Systemic Circulation (Low GSH) cluster_1 Tumor Microenvironment & Intracellular Space (High GSH) ADC_circulating ADC with Hindered/Unhindered Disulfide Linker Premature_Release_U Premature Payload Release (Higher for Unhindered Linkers) ADC_circulating->Premature_Release_U Reduction by plasma thiols ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Target Binding & Internalization Payload_Release_H Efficient Payload Release ADC_internalized->Payload_Release_H Intracellular Reduction by GSH

Figure 1. In vivo fate of disulfide-linked ADCs.

Experimental Evidence: The Impact of Steric Hindrance on In Vivo Performance

A seminal study systematically investigated the effect of varying degrees of steric hindrance on the in vivo activity of antibody-maytansinoid conjugates.[9][10] A panel of ADCs was synthesized with different numbers of methyl groups adjacent to the disulfide bond.

Table 1: In Vivo Performance of Disulfide-Linked ADCs with Varying Steric Hindrance

Linker TypeSteric HindrancePlasma Stability (Mouse)In Vivo Efficacy (Tumor Xenograft Model)Reference
UnhinderedLowLowModerate[9][10]
Moderately HinderedIntermediateModerateHigh[9][10]
Highly HinderedHighHighLow[9][10][12]

The results demonstrated a clear correlation between steric hindrance, plasma stability, and in vivo efficacy. The conjugates with more sterically hindered disulfide linkages were more stable in mouse plasma.[9][10] However, the ADC with intermediate disulfide bond stability exhibited the best antitumor activity in human colon cancer xenograft models.[9][10] This highlights that while plasma stability is crucial, it is not the sole predictor of in vivo success. The ability of the linker to be efficiently cleaved within the tumor cell is equally important.

Interestingly, the in vitro potency of these conjugates did not predict their in vivo efficacy, underscoring the importance of in vivo evaluation in ADC development.[9][10] Furthermore, the study suggested that the diffusible nature of the released cytotoxic metabolites could contribute to a "bystander killing" effect, where neighboring, non-targeted tumor cells are also eliminated.[9][13] This effect is dependent on the efficient release of the payload from the target cell.

The Bystander Effect: A Key Advantage of Cleavable Linkers

A significant advantage of cleavable linkers, including disulfide linkers, is their ability to mediate the bystander effect. Once the payload is released within the target cell, if it is cell-permeable, it can diffuse out and kill adjacent tumor cells that may not express the target antigen. This is particularly important in treating heterogeneous tumors. The efficiency of the bystander effect is directly linked to the rate and extent of payload release, which is modulated by the linker's stability. While a highly stable hindered linker might limit premature systemic release, it could also dampen the bystander effect by slowing down intracellular payload liberation.

Experimental Protocols for Assessing Linker Stability

To evaluate the stability of disulfide linkers, a series of well-controlled in vitro and in vivo experiments are essential.

This assay provides an initial assessment of the linker's stability in a biologically relevant matrix.

Principle: The ADC is incubated in plasma from a relevant species (e.g., mouse, rat, human) for various time points. The amount of intact ADC and released payload is quantified over time, typically by ELISA, HPLC, or LC-MS.

Step-by-Step Methodology:

  • Preparation: Thaw plasma (e.g., human plasma from a pooled donor) at 37°C. Prepare the ADC at a stock concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. Aliquot the mixture into separate tubes for each time point (e.g., 0, 1, 6, 24, 48, 72 hours). Incubate the tubes at 37°C with gentle agitation.

  • Sample Collection: At each time point, remove one tube and immediately place it on ice to stop the reaction.

  • Analysis:

    • Intact ADC Quantification (ELISA): Use a sandwich ELISA to quantify the concentration of the intact ADC. The capture antibody should bind to the ADC's antibody portion, and the detection antibody should be specific to the payload.

    • Payload Release Quantification (LC-MS): Precipitate the plasma proteins (e.g., with acetonitrile). Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the linker's half-life in plasma.

cluster_workflow In Vitro Plasma Stability Workflow Start Prepare ADC and Plasma Incubate Incubate ADC in Plasma at 37°C Start->Incubate Sample Collect Samples at Various Time Points Incubate->Sample Analyze Quantify Intact ADC (ELISA) and Released Payload (LC-MS) Sample->Analyze End Determine Linker Half-Life Analyze->End

Figure 2. Workflow for in vitro plasma stability assay.

This study provides a comprehensive understanding of the ADC's behavior in a living organism.

Principle: The ADC is administered to an animal model (e.g., mice or rats), and blood samples are collected at various time points. The concentrations of total antibody, intact ADC, and free payload are measured to assess the ADC's stability, clearance, and drug release profile.[14]

Step-by-Step Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals (e.g., 5 mg/kg in mice).

  • Blood Sampling: Collect blood samples via a suitable route (e.g., tail vein) at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose). Process the blood to obtain plasma.

  • Bioanalysis:

    • Total Antibody (ELISA): Use an ELISA that detects the antibody portion of the ADC, regardless of whether the payload is attached.

    • Intact ADC (ELISA or LC-MS): Employ a payload-specific ELISA or an affinity-capture LC-MS method to quantify the concentration of the ADC with the payload still attached.

    • Free Payload (LC-MS): Use LC-MS to measure the concentration of the released payload in the plasma.

  • Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.

Conclusion: Selecting the Right Disulfide Linker

The choice between a hindered and an unhindered disulfide linker is not straightforward and depends on the specific therapeutic application, the nature of the payload, and the characteristics of the target antigen.

  • Unhindered disulfide linkers may be advantageous when rapid and complete intracellular payload release is paramount, and a certain level of systemic toxicity can be tolerated. They might also be suitable for payloads that are less potent, requiring higher intracellular concentrations.

  • Hindered disulfide linkers are generally preferred for highly potent payloads where minimizing off-target toxicity is a primary concern. The enhanced plasma stability they offer can lead to a wider therapeutic window. However, careful optimization is required to ensure that the hindrance does not overly impede intracellular cleavage and compromise efficacy.

Ultimately, a data-driven approach, involving a systematic evaluation of a panel of linkers with varying degrees of steric hindrance, is the most effective strategy for identifying the optimal disulfide linker for a given ADC. This iterative process of design, synthesis, and in vitro/in vivo testing is fundamental to the development of safe and effective next-generation targeted cancer therapies.

References

  • Title: Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage Source: Bioconjugate Chemistry URL: [Link]

  • Title: Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage Source: ResearchGate URL: [Link]

  • Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency Source: Frontiers in Pharmacology URL: [Link]

  • Title: Linker Technologies in ADCs: How They Impact Efficacy & Stability Source: Sygnature Discovery URL: [Link]

  • Title: Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway Source: MDPI URL: [Link]

  • Title: Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates Source: PubMed URL: [Link]

  • Title: Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy Source: Digital Commons @ Butler University URL: [Link]

  • Title: Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates Source: ResearchGate URL: [Link]

  • Title: ADC Drugs: Concepts of Linker Cleavage and Payload Release Source: IPHASE Biosciences URL: [Link]

  • Title: Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates Source: Chemical Science URL: [Link]

  • Title: Disulfide Linker Synthesis Service Source: Creative Biolabs URL: [Link]

  • Title: Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers Source: Bioconjugate Chemistry URL: [Link]

  • Title: An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) Source: AxisPharm URL: [Link]

  • Title: Mitigating ADC Toxicities With Linker-Payload Design... Source: YouTube URL: [Link]

  • Title: Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides Source: Nature Communications URL: [Link]

  • Title: In vivo testing of drug-linker stability Source: PubMed URL: [Link]

  • Title: Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay Source: Pharmaceuticals URL: [Link]

  • Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Steric effects governing disulfide bond interchange during thermal aggregation in solutions of beta-lactoglobulin B and alpha-lactalbumin Source: PubMed URL: [Link]

  • Title: High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release Source: ACS Omega URL: [Link]

  • Title: Role of Disulfide Bonds in Stabilizing the Conformation of Selected Enzymes—An Approach Based on Divergence Entropy Applied to the Structure of Hydrophobic Core in Proteins Source: MDPI URL: [Link]

  • Title: All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading Source: Chemical Science URL: [Link]

  • Title: Reactivity of disulfide bonds is markedly affected by structure and environment: Implications for protein modification and stability Source: ResearchGate URL: [Link]

  • Title: Full article: Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery? Source: Taylor & Francis Online URL: [Link]

  • Title: Bridging Disulfides for Stable and Defined Antibody Drug Conjugates Source: ResearchGate URL: [Link]

  • Title: Challenges and advances in the assessment of the disposition of antibody‐drug conjugates Source: British Journal of Pharmacology URL: [Link]

  • Title: ADC Plasma Stability Analysis Service Source: Creative Biolabs URL: [Link]

Sources

Guide to Quantifying Conjugation Efficiency via Pyridine-2-Thione (Py-2-T) Absorbance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antibody-drug conjugates (ADCs), immunotoxins, and crosslinked protein complexes, the precise quantification of linker payload is a critical quality attribute. While mass spectrometry offers definitive molecular weight data, it is often impractical for routine in-process monitoring.[1]

The Pyridine-2-Thione (Py-2-T) Assay is the industry-standard photometric method for quantifying the incorporation of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and similar disulfide-based crosslinkers.[1] Unlike Ellman’s reagent, which measures free thiols, the Py-2-T assay measures the leaving group of the disulfide exchange reaction. This guide details how to utilize the distinct absorbance of Py-2-T at 343 nm (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) to validate linker incorporation (activation efficiency) and monitor real-time conjugation kinetics.[2]

Scientific Foundation: The Mechanism of Action

The Chemistry of Release

The core utility of this assay lies in the stoichiometry of the SPDP reaction. SPDP is a heterobifunctional crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive 2-pyridyldithio group.[1]

  • Activation: The NHS ester reacts with primary amines (lysine residues) on "Protein A," attaching the linker.

  • Quantification (The Assay):

    • Scenario A (Linker Load): Reducing the modified Protein A with DTT cleaves the disulfide bond, releasing Pyridine-2-Thione (Py-2-T).[1][3]

    • Scenario B (Conjugation): Reacting the modified Protein A with a sulfhydryl-containing "Protein B" displaces the Py-2-T group.[1]

In both cases, the release of Py-2-T is stoichiometric —one molecule of Py-2-T is released for every successful disulfide exchange event.[1]

Reaction Pathway Diagram

SPDP_Reaction_Pathway cluster_quant Quantification Pathways ProteinA Protein A (Primary Amines) Activated Activated Protein A (Pyridyldithio-Linker attached) ProteinA->Activated NHS Ester Reaction (pH 7-8) SPDP SPDP Crosslinker (NHS-Ester + Pyridyldithio) SPDP->Activated Py2T Pyridine-2-Thione (Absorbs @ 343 nm) Activated->Py2T Disulfide Exchange Activated->Py2T + DTT (Reduction) Conjugate Final Conjugate (Protein A - S - S - Protein B) Activated->Conjugate + Protein B (-SH) DTT DTT (Reducing Agent) ProteinB Protein B (Free Sulfhydryl -SH) ProteinB->Conjugate

Figure 1: Mechanistic pathway of SPDP conjugation and Py-2-T release. The release of the green Py-2-T species is the quantifiable event.

Comparative Analysis: Py-2-T vs. Alternatives

Choosing the right assay depends on whether you are measuring the linker or the thiol.

FeaturePy-2-T Assay (343 nm) Ellman’s Reagent (DTNB) Intact Mass Spectrometry
Primary Target Disulfide Exchange (SPDP linkers)Free Thiols (-SH groups)Total Molecular Weight
Detection Principle Release of Pyridine-2-thione leaving group.[1][3]Reaction of DTNB with free -SH to form TNB.[4]Mass shift (

Mass).
Wavelength 343 nm (UV)412 nm (Visible)N/A
Extinction Coeff. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


N/A
Interferences Minimal (few proteins absorb significantly at 343 nm).High (colored buffers, free thiols in buffer).[1]Salts, detergents, heterogeneity.[1]
Workflow Speed Fast (< 30 mins).Fast (< 30 mins).Slow (requires desalting/setup).
Cost Low (uses standard spectrophotometer).Low.High (capital equipment).
Best Use Case Quantifying SPDP linker load on a protein.Quantifying free -SH on the partner protein.Final characterization of DAR (Drug-Antibody Ratio).

Protocol A: Quantifying Linker Load (Activation Efficiency)

This protocol determines the "Molar Substitution Ratio" (MSR)—the average number of SPDP linkers attached to your protein. This is the most common use of the Py-2-T assay.[1]

Prerequisites
  • Buffer: PBS with 1-5 mM EDTA (to prevent oxidation). Must be free of thiols/reducing agents. [5]

  • Reagent: Dithiothreitol (DTT), 100 mM stock.

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvettes or UV-transparent plates).[1]

Step-by-Step Workflow
  • Purification (Critical Self-Validation Step):

    • After the initial SPDP reaction, you must remove unreacted SPDP.[5]

    • Method: Use a desalting column (e.g., Zeba Spin, PD-10) or dialysis.[1][2]

    • Validation: If you skip this, DTT will reduce free SPDP, artificially inflating your efficiency calculation.[1]

  • Baseline Measurement:

    • Dilute an aliquot of the purified SPDP-modified protein in PBS-EDTA.[1]

    • Measure Absorbance at 280 nm (

      
      ) to determine protein concentration.
      
    • Measure Absorbance at 343 nm (

      
      ).[6][7] This accounts for the slight absorbance of the bound linker before release.
      
  • Reduction (The Release):

    • Add DTT to the sample (final concentration ~5-10 mM).[1]

    • Incubate for 15 minutes at room temperature.

    • Note: The solution typically does not change color visibly, but UV absorbance shifts.

  • Final Measurement:

    • Measure Absorbance at 343 nm (

      
      ).[6][7]
      
Data Analysis

1. Calculate the Change in Absorbance (


): 


2. Calculate Molar Concentration of Linker (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


): 


3. Calculate Molar Substitution Ratio (MSR):



Protocol B: Monitoring Conjugation Kinetics

This protocol monitors the reaction between SPDP-modified Protein A and Thiol-Protein B in real-time.[1]

Workflow
  • Setup: Place SPDP-modified Protein A in the cuvette.

  • Zero/Blank: Zero the instrument at 343 nm.

  • Initiation: Add Thiol-Protein B. Mix rapidly.

  • Monitoring: Record

    
     every 30-60 seconds.
    
  • Endpoint: The reaction is complete when

    
     plateaus.
    

Interpretation: The plateau value of


 corresponds to the concentration of Py-2-T released, which equals the concentration of new disulfide bonds formed.

Self-Validating Systems & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), implement these controls:

Failure ModeSymptomSelf-Validation Fix
Incomplete Desalting Impossibly high MSR (e.g., >20 for an IgG).[1]Retentate Check: Collect the flow-through of the desalting column and test with DTT. If high signal, purification failed.[1]
Protein Absorbance ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

signal is unstable or negative.
Spectrum Scan: Run a full scan (250–400 nm). If the protein has a "tail" into 343 nm, subtract the

of a non-modified protein control.
Re-oxidation Low conjugation yield despite high MSR.Ellman's Check: Verify the sulfhydryl activity of Protein B immediately before mixing. Thiols oxidize rapidly in air.[1]

References

  • Thermo Fisher Scientific. "SPDP Crosslinkers User Guide."[1] Thermo Scientific Instructions.[1][2]Link

  • BroadPharm. "PEG-SPDP Reagents Protocol." BroadPharm Technical Guides.[1]Link

  • Carlsson, J., et al. (1978). "Protein thiolation and reversible protein-protein conjugation."[1][2] Biochemical Journal, 173(3), 723–737.[6] Link

  • Bangalore, S., et al. "Ellman's Assay for in-solution quantification of sulfhydryl groups."[1] BMG Labtech Application Note.[1]Link

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard text for extinction coefficients).

Sources

A Comparative Guide to HPLC Analysis of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid and its derivatives. These compounds are of significant interest in the pharmaceutical industry, particularly as cleavable linkers in Antibody-Drug Conjugates (ADCs), where their stability and cleavage characteristics are critical to therapeutic efficacy and safety.[1] The analytical methods presented herein are designed to provide researchers, quality control analysts, and drug development professionals with a robust framework for purity assessment, stability testing, and pharmacokinetic analysis.

The pyridyl disulfide moiety is a key functional group that allows for the conjugation of molecules to thiols, such as those found on cysteine residues in proteins.[2] The resulting disulfide bond is designed to be stable in systemic circulation but readily cleaved in the reducing environment of the intracellular space, releasing the active payload.[1] Consequently, HPLC methods must be able to not only quantify the intact molecule but also separate and identify potential degradants, such as the free thiol and the pyridine-2-thione byproduct.[3]

Core Principles of Reversed-Phase HPLC for Pyridyl Disulfide Compounds

Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of pyridyl disulfide-containing molecules.[4] This is due to the inherent hydrophobicity of the pyridyl disulfide group and the typical organic-soluble nature of the parent molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[5]

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic molecules, like the intact this compound, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column.[4] Polar degradants, on the other hand, will elute earlier. The composition of the mobile phase, particularly the ratio of organic solvent to water, is a critical parameter for controlling retention and achieving optimal separation.[6]

Comparison of HPLC Methodologies

Two primary HPLC methodologies are presented below, each tailored for a specific analytical objective. Method 1 is a rapid, isocratic method suitable for high-throughput screening and routine purity checks. Method 2 is a more comprehensive, gradient method coupled with mass spectrometry, designed as a stability-indicating assay capable of resolving and identifying a wider range of related substances.

ParameterMethod 1: Rapid Purity Assessment (RP-HPLC-UV)Method 2: High-Resolution Stability-Indicating (RP-HPLC-MS)
Objective Fast, routine analysis of purity and identity.In-depth analysis, separation of degradants, and structural confirmation.
Column C18, 5 µm, 4.6 x 150 mmC18, sub-2 µm, 2.1 x 100 mm (UHPLC)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Elution Mode Isocratic (e.g., 60% B)Gradient (e.g., 30-90% B over 15 minutes)
Flow Rate 1.0 mL/min0.4 mL/min
Temperature 30 °C40 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 343 nmDAD followed by Electrospray Ionization Mass Spectrometry (ESI-MS)
Run Time ~5-7 minutes~20-25 minutes
Pros - High throughput- Simple method transfer- Lower solvent consumption per run- High resolution of complex mixtures- Definitive peak identification- Suitable for forced degradation studies
Cons - May not resolve closely eluting impurities- Limited peak identification capabilities- Longer run times- Requires more advanced instrumentation- More complex method development

Experimental Protocols

Method 1: Rapid Purity Assessment (RP-HPLC-UV)

This method is designed for quick verification of the purity of this compound derivatives.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Materials:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of solvents. For an isocratic run, a pre-mixed mobile phase of 40% A and 60% B can be used.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 15 minutes, or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Prepare a stock solution of the analyte at 1 mg/mL in the sample diluent. Further dilute to a working concentration of 0.1 mg/mL.

  • Inject 10 µL of the sample.

  • Monitor the chromatogram at 254 nm for the parent compound and 343 nm for the potential release of pyridine-2-thione.

  • The run is complete when the peak of interest has eluted and the baseline has returned to its initial state.

Method 2: High-Resolution Stability-Indicating (RP-HPLC-MS)

This method is intended for the detailed analysis of samples that may contain degradation products, making it ideal for stability studies.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column thermostat, DAD, and an in-line mass spectrometer (e.g., single quadrupole or time-of-flight).

Materials:

  • Column: C18, sub-2 µm particle size, 2.1 x 100 mm

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Procedure:

  • Prepare mobile phases A and B.

  • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 0.4 mL/min.

  • Set the column temperature to 40 °C.

  • Prepare samples as in Method 1. For forced degradation studies, samples may be subjected to acidic, basic, oxidative, or thermal stress prior to analysis.

  • Inject 2-5 µL of the sample.

  • Run the following gradient program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Monitor the DAD signal at 254 nm and 343 nm.

  • Configure the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode to detect the parent compound and potential byproducts. Mass spectrometry provides definitive identification of the eluting peaks.[4]

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Weigh Analyte B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (if necessary) C->D E Inject Sample D->E Transfer to vial F Separation on C18 Column E->F G Detection (UV/MS) F->G H Data Acquisition & Processing G->H

Caption: General workflow for sample preparation and HPLC analysis.

G cluster_structure This compound node_A HOOC-CH₂-CH₂-C(CH₃)₂-S-S-Py

Caption: Chemical structure of the parent compound.

G Parent R-S-S-Py Products R-SH + HS-Py Parent->Products Cleavage ReducingAgent + 2 [H] (e.g., intracellular GSH) ReducingAgent->Parent

Caption: Reductive cleavage of the pyridyl disulfide bond.

References

  • Gaskell, S. J., & Collins, B. S. (1985). Identification of disulfide-containing peptides in endocrine tissue extracts by HPLC-electrochemical detection and mass spectrometry. Peptides, 6 Suppl 3, 15–20. Retrieved from [Link]

  • Park, J. W., Lee, K. C., Kim, J. M., & Byun, Y. (1999). Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography. Bioconjugate chemistry, 10(2), 246–251. Retrieved from [Link]

  • Gosavi, M. S., et al. (2023). Development and Validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Dissolution Method for the Simultaneous Quantification of Emtricitabine and Tenofovir Alafenamide in Tablet Formulations. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Krupp, A., et al. (2018). Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS. Analytical and Bioanalytical Chemistry, 410(23), 5827–5835. Retrieved from [Link]

  • Wang, Y., et al. (2021). [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. Se pu = Chinese journal of chromatography, 39(9), 1011–1018. Retrieved from [Link]

  • Davies, M. J., & Hawkins, C. L. (2018). Characterization of disulfide (cystine) oxidation by HOCl in a model peptide: Evidence for oxygen addition, disulfide bond cleavage and adduct formation with thiols. Free radical biology & medicine, 128, 49–59. Retrieved from [Link]

  • Scomparin, A., et al. (2019). Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 73. Retrieved from [Link]

  • Chen, X., & Xian, M. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and bioanalytical chemistry, 387(8), 2857–2864. Retrieved from [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Pyridyl disulfide-based thiol-disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 1(9), 1352-1364. Retrieved from [Link]

  • Patil, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Pyridyl disulfide reaction chemistry: an efficient strategy toward redox-responsive cyclic peptide-polymer conjugates. Polymer Chemistry, 7(32), 5151–5159. Retrieved from [Link]

  • Nicolardi, S., et al. (2014). In-Depth Characterization of Protein Disulfide Bonds by Online Liquid Chromatography-Electrochemistry-Mass Spectrometry. Analytical chemistry, 86(15), 7797–7804. Retrieved from [Link]

  • ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Retrieved from [Link]

  • D'Agostino, C. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide bond mapping results in a large peptide. When is a C8 column necessary?. Retrieved from [Link]

  • ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Chemical reviews, 111(11), 6557–6602. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

Sources

A Guide to Purity Determination of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid via Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of antibody-drug conjugates (ADCs), the purity of each component is paramount to the safety and efficacy of the final therapeutic. The linker, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's stability and release characteristics.[1] 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is a cleavable linker that utilizes a disulfide bond, designed to be stable in circulation but readily cleaved in the reducing environment of the target cell.[1] This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), for the characterization and purity assessment of this compound against other analytical techniques and similar linker molecules.

The Critical Role of Purity for ADC Linkers

The precise molecular structure and purity of an ADC linker directly impact the therapeutic index of the final drug product. Impurities can arise from the synthesis of the linker itself, including starting materials, byproducts, or degradation products. These impurities can lead to:

  • Formation of heterogeneous ADC species: This can result in inconsistent drug-to-antibody ratios (DAR), affecting potency and pharmacokinetics.

  • Premature drug release: Impurities that are less stable than the intended linker can cause the cytotoxic payload to be released into systemic circulation, leading to off-target toxicity.

  • Reduced efficacy: Impurities that do not properly conjugate to the antibody or payload will lower the overall concentration of the active ADC.

Therefore, a robust and accurate analytical method for determining the purity of ADC linkers is not just a quality control measure, but a critical step in ensuring the development of a safe and effective therapeutic.

Quantitative NMR: A Primary Method for Purity Assessment

While chromatographic methods like HPLC are commonly used for purity analysis, they are often relative methods that require a well-characterized reference standard of the analyte. Quantitative NMR (qNMR) stands out as a primary ratio method, capable of determining the absolute purity of a sample without the need for an identical reference standard.[2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

Advantages of qNMR for Purity Determination:
  • High Specificity: The high resolution of NMR spectra allows for the identification and quantification of individual impurities, even those that are structurally similar to the main component.

  • Absolute Quantification: It provides a direct measure of purity without the need for a calibration curve.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Confirmation: The NMR spectrum simultaneously provides detailed structural information, confirming the identity of the analyte.

Experimental Protocol: qNMR Purity Determination of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR. The ideal internal standard should:

  • Be of high, certified purity.

  • Be stable and non-reactive with the analyte and solvent.

  • Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte and solvent signals.

  • Have a known molecular weight.

For this compound, Maleimide is a suitable internal standard. It is commercially available in high purity and its singlet proton signal in the aromatic region does not overlap with the signals of the analyte.

Sample Preparation

Accurate weighing is crucial for qNMR.

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleimide) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a good choice as it will solubilize both the carboxylic acid and the pyridine moiety of the analyte.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be optimized.

ParameterRecommended ValueRationale
Pulse Program A simple 1-pulse sequence (e.g., zg30)Minimizes artifacts and ensures uniform excitation.
Pulse Angle 30°A smaller flip angle allows for a shorter relaxation delay.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonEnsures complete relaxation of all protons between scans, which is critical for accurate integration. A longer delay (e.g., 30s) is a safe starting point if T₁ values are unknown.
Acquisition Time (aq) > 3 secondsProvides good digital resolution for accurate integration of sharp signals.
Number of Scans (ns) ≥ 64Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
Temperature 298 KMaintain a constant and known temperature to minimize variations in chemical shifts and T₁ values.
Data Processing and Purity Calculation
  • Apply a Fourier transform to the FID with a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the signals of the two methyl groups can be used. For Maleimide, the aromatic proton signal is suitable.

  • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Comparative Analysis

NMR Characterization of this compound

The following is a representative ¹H NMR spectrum of this compound in DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.1 (s, 1H, COOH), 8.45 (d, 1H, Py-H), 7.80 (t, 1H, Py-H), 7.25 (d, 1H, Py-H), 7.20 (t, 1H, Py-H), 2.30 (t, 2H, -CH₂-COOH), 1.95 (t, 2H, -CH₂-C(CH₃)₂), 1.25 (s, 6H, -C(CH₃)₂).

Comparison with Alternative Linkers
LinkerStructureKey NMR Features for Purity AssessmentPotential Advantages/Disadvantages
This compound Well-resolved signals for the gem-dimethyl group and the methylene protons adjacent to the carboxylic acid.The gem-dimethyl group provides a strong, sharp singlet, ideal for quantification.
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) Methylene protons of the butyrate chain and the succinimide ring protons.The presence of the NHS ester makes it more susceptible to hydrolysis, which could complicate purity analysis if not handled carefully.
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) Methylene protons of the propionate chain and the succinimide ring protons.Similar to SPDB, the NHS ester is a reactive group. The shorter alkyl chain may lead to less resolved signals compared to the pentanoic acid derivative.

Potential Impurities and their NMR Signatures

A thorough understanding of the synthetic route is essential for identifying potential impurities. A plausible synthesis of this compound involves the reaction of 4-mercapto-4-methylpentanoic acid with 2,2'-dipyridyl disulfide.

Potential Impurities:

  • Unreacted 4-mercapto-4-methylpentanoic acid: The presence of a thiol proton (-SH) signal would be indicative of this impurity. This signal is often broad and its chemical shift can be concentration-dependent.

  • 2,2'-dipyridyl disulfide: Signals corresponding to this symmetrical disulfide may be present.

  • Oxidized byproducts: Over-oxidation of the thiol could lead to sulfonic acid derivatives.

  • Solvent residues: Residual solvents from the synthesis and purification steps are common impurities and can be readily identified and quantified by NMR.

Workflow for NMR Purity Assessment

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis & Purity Calculation A Weigh Analyte B Weigh Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Acquire 1D 1H NMR Spectrum D->E F Process Data (FT, Phasing, Baseline Correction) E->F G Integrate Analyte and Standard Signals F->G H Calculate Purity G->H I Report Final Purity H->I

Caption: Workflow for qNMR Purity Determination.

Conclusion

Quantitative NMR is a powerful and reliable technique for the characterization and purity assessment of this compound. Its ability to provide both structural confirmation and absolute quantification in a single experiment makes it an invaluable tool in the development of antibody-drug conjugates. By following a well-defined experimental protocol and carefully considering potential impurities, researchers can ensure the quality and consistency of this critical ADC linker, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

  • What is qNMR and why is it important? - Mestrelab Resources. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

[1][2][3]

Executive Summary & Immediate Safety Profile[2][3]

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (CAS: 1537891-69-2) is a specialized heterobifunctional linker used primarily in Antibody-Drug Conjugate (ADC) synthesis.[1][2][3] Its utility lies in its activated disulfide bond , which is designed to be reactive.[1]

Operational Directive: This compound and its residues must be managed as Hazardous Chemical Waste . Under no circumstances should this material be discharged into municipal wastewater (sink) or general refuse.[1]

Critical Hazards (The "Why")
  • Corrosivity: The carboxylic acid moiety contributes to skin and eye corrosivity (Skin Corr.[1] 1C).

  • Aquatic Toxicity: Upon hydrolysis or reduction (reaction with thiols), the molecule releases Pyridine-2-thione (2-mercaptopyridine), a compound known to be toxic to aquatic life.[1][2][3]

  • Chemical Incompatibility: The sulfur-containing disulfide bond is incompatible with strong oxidizers (e.g., Bleach, Nitric Acid), risking the generation of toxic sulfur oxide (SOx) gases.[1]

Chemical Profile & Waste Characterization[1][2][3][4]

To ensure proper segregation, you must understand the chemical structure's behavior in a waste drum.

FeatureSpecificationImpact on Disposal
CAS Number 1537891-69-2Use for waste manifesting.[1][2][3]
Functional Groups Carboxylic Acid, Pyridyl DisulfideAcidic and Thiol-Reactive .[1][2][3][4]
Leaving Group Pyridine-2-thioneGenerated upon reaction; dictates toxicity profile.[1][2][3]
RCRA Classification D038 (Pyridine characteristic)*Manage as Toxic, Corrosive Organic.[1][2][3]
Solubility DMSO, DMF, Methanol, DCMDictates liquid waste stream (Organic Solvent).[2][3]

*Note: While the linker itself is a derivative, best practice dictates managing pyridine-releasing agents under the D038 (Pyridine) umbrella to ensure compliance with EPA toxicity characteristics.[2][3]

Waste Stream Segregation Logic

Effective disposal relies on segregation at the source.[1] Mixing this reagent with incompatible streams is the most common cause of laboratory accidents involving this class of linkers.[1]

Compatibility Matrix
Waste StreamStatusRationale
Non-Halogenated Organics COMPATIBLE Primary stream for DMSO/DMF solutions.[1][2][3]
Halogenated Organics COMPATIBLE Acceptable if dissolved in DCM/Chloroform.[1][2][3]
Aqueous Acidic CONDITIONAL Only if organic content is <10%.
Oxidizers (Nitric/Bleach) FORBIDDEN DANGER: Risk of exothermic reaction and SOx gas evolution.[1][2][3]
Strong Bases (NaOH) FORBIDDEN Exothermic neutralization; rapid hydrolysis of disulfide.[1][2][3]

Decision Tree: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of this compound in various states.

DisposalWorkflowStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Tips, Tubes)StateCheck->SolidDry/ConsumablesLiquidLiquid Waste(Reaction Mix, Mother Liquor)StateCheck->LiquidSolutionLabelSolidLabel: Hazardous Solid'Toxic, Corrosive, Sulfur-Bearing'Solid->LabelSolidSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(DMSO, DMF, MeOH)SolventCheck->NonHaloNo HalogensHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensLabelLiqNHLabel: Non-Halogenated Organic'Contains Pyridine Disulfide'NonHalo->LabelLiqNHLabelLiqHaloLabel: Halogenated Organic'Contains Pyridine Disulfide'Halo->LabelLiqHaloDisposalEHS / HazMat PickupLabelSolid->DisposalLabelLiqNH->DisposalLabelLiqHalo->Disposal

Figure 1: Decision logic for segregating solid and liquid waste streams containing pyridyl disulfide linkers.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Powder or Contaminated Consumables)

Applicable to: Expired reagent vials, contaminated pipette tips, weigh boats, dry spill cleanup materials.[2][3]

  • Containment: Place all solid waste into a clear, 6-mil polyethylene bag or a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Double Bagging: If using bags, double-bag to prevent puncture by pipette tips.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (Write out full name; do not use abbreviations like "PDS linker").

    • Hazards: Check "Toxic" and "Corrosive".[1][5]

    • Note: Add comment "Contains Sulfur".[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: HPLC waste, reaction mother liquors (DMSO/DMF/DCM).

  • Identification: Determine the primary solvent (e.g., DMSO).[1]

  • Selection: Choose the appropriate carboy (Non-Halogenated vs. Halogenated).

  • Transfer: Pour waste into the carboy using a funnel. Do not overfill (leave 10% headspace).

  • Quenching (Optional but Recommended for High Reactivity):

    • If the solution contains high concentrations (>100 mM) of unreacted linker, you may "kill" the reactivity by adding a stoichiometric excess of Cysteine or DTT (Dithiothreitol).

    • Warning: This reaction releases Pyridine-2-thione.[1][4] The waste is still hazardous and must be disposed of exactly as described. Quenching does not make it drain-safe. [1][2][3]

  • Closure: Cap the carboy tightly immediately after addition.

Scenario C: Spill Management (Emergency Response)

Applicable to: Benchtop spills.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Solid Spill: Do not sweep aggressively (creates dust).[1][6] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1]

    • Do not use bleach to clean the surface initially (risk of reaction).

    • Clean the surface with soap and water after the bulk material is removed.[1]

  • Disposal: Treat all cleanup materials as Scenario A (Solid Hazardous Waste).

References & Regulatory Grounding[1][2][3][8][9]

  • Merck/MilliporeSigma . Safety Data Sheet: this compound. (2025).[1][2][3][5][7] Retrieved from

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from

  • Fisher Scientific . Pyridine Safety Data Sheet and Disposal Recommendations. Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: 29 CFR 1910.1200.[1][8][9] Retrieved from

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.